molecular formula C7H4BrIO B052014 5-Bromo-2-iodobenzaldehyde CAS No. 689291-89-2

5-Bromo-2-iodobenzaldehyde

Cat. No.: B052014
CAS No.: 689291-89-2
M. Wt: 310.91 g/mol
InChI Key: MOELYMOGQIDKNW-UHFFFAOYSA-N
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Description

5-Bromo-2-iodobenzaldehyde is a high-purity, multifunctional aromatic building block of significant value in synthetic organic chemistry and materials science research. Its primary research application lies in its role as a key intermediate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. The distinct reactivity of the iodine atom, which is more reactive than the bromine atom toward oxidative addition with palladium(0) catalysts, allows for sequential and regioselective functionalization. This enables researchers to construct complex, polysubstituted benzene derivatives with high precision. The formyl group provides a versatile handle for further derivatization via condensation, reduction, or oxidation, facilitating the synthesis of a wide array of target molecules, including liquid crystals, pharmaceutical candidates, and organic ligands for catalysis. This compound is particularly valuable in the exploration of structure-activity relationships in medicinal chemistry and in the development of novel organic electronic materials. Strictly for research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOELYMOGQIDKNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621000
Record name 5-Bromo-2-iodobenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

689291-89-2
Record name 5-Bromo-2-iodobenzaldehyde
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Record name 5-bromo-2-iodobenzaldehyde
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Foundational & Exploratory

Technical Guide: Physical Properties of 5-Bromo-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of 5-Bromo-2-iodobenzaldehyde, a key synthetic intermediate. It includes tabulated quantitative data, detailed experimental protocols for property determination, and a visualization of its application in a significant synthetic pathway.

Core Physical and Chemical Properties

This compound is a halogenated aromatic aldehyde. Its structure, featuring bromine and iodine atoms on the benzene ring, makes it a valuable and versatile building block in medicinal chemistry and material science.[1] It serves as a precursor for the synthesis of complex heterocyclic structures, such as aza-fused polycyclic quinolines.[2]

Data Summary

The key physical properties of this compound are summarized in the table below for quick reference and comparison.

PropertyValueSource(s)
Molecular Formula C₇H₄BrIO[2][3][4]
Molecular Weight 310.91 g/mol [2][3][4]
Appearance Crystalline powder, Light gold (hint of orange)[2]
Melting Point 89-90 °C[2]
Boiling Point 312.2 ± 27.0 °C (Predicted)[2]
Density 2.231 g/cm³ (Predicted)[2]
Solubility Soluble in organic solvents (e.g., DCM); Insoluble in water.Inferred from synthesis protocols[2]
Storage Conditions Store at 2–8 °C under inert gas (Nitrogen or Argon).[2][4]
InChIKey MOELYMOGQIDKNW-UHFFFAOYSA-N[2][3]
CAS Number 689291-89-2[2][3][4]

Experimental Protocols

The following sections detail the standard laboratory methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.

Methodology: Capillary Method using a Melting Point Apparatus (e.g., MelTemp)

  • Sample Preparation: A small amount of dry this compound crystalline powder is finely crushed. The open end of a glass capillary tube is tapped into the powder until a small amount of sample (1-2 mm in height) enters the tube. The tube is then inverted and tapped gently on a hard surface to pack the sample into the closed end.

  • Apparatus Setup: The prepared capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.

  • Approximate Determination: A rapid heating rate (>10°C/min) is initially used to determine an approximate melting range. This provides a target for a more accurate measurement.

  • Accurate Determination: The apparatus is allowed to cool. A new sample is prepared and heated rapidly to about 10-15°C below the approximate melting point. The heating rate is then reduced to a slow rate of 1-2°C per minute.

  • Observation: The temperature at which the first liquid drop appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range. For a pure sample, this range should be narrow.

Boiling Point Determination (for High-Boiling Solids)

While this compound is a solid at room temperature, its boiling point can be determined using specialized micro-scale methods. The predicted high boiling point suggests that distillation would be performed under vacuum to prevent decomposition, but a standard determination protocol is as follows.

Methodology: Thiele Tube Method

  • Sample Preparation: A small amount of this compound is placed into a small test tube (fusion tube), enough to form a liquid column of about 2-3 cm upon melting.

  • Capillary Inversion: A standard melting point capillary tube is sealed at one end. The open end of this capillary is placed into the molten sample in the fusion tube, with the sealed end remaining above the liquid.

  • Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and inserted into the side arm of a Thiele tube containing a high-boiling heat-transfer fluid (e.g., mineral oil).

  • Heating: The side arm of the Thiele tube is heated gently and slowly with a microburner. This design allows for uniform heating of the oil via convection.

  • Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the inverted capillary. Heating is continued until a rapid and continuous stream of bubbles is observed.

  • Recording the Boiling Point: The heat source is removed. The liquid begins to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube. This indicates that the vapor pressure of the substance equals the atmospheric pressure.

Application in Synthesis: An Experimental Workflow

This compound is a crucial starting material for constructing complex nitrogen-containing heterocyclic molecules, which are of significant interest in drug discovery. One such application is in the copper-catalyzed cascade reaction to form aza-fused polycyclic quinolines.[2]

G reactant1 This compound step1 Intermolecular Condensation reactant1->step1 reactant2 Amine Substrate (e.g., 2-aminobenzimidazole) reactant2->step1 reagents Copper Catalyst (e.g., CuI) Base (e.g., K₂CO₃) Solvent reagents->step1 step2 Intramolecular C-N Coupling (Ullmann Reaction) reagents->step2 intermediate Intermediate Imine step1->intermediate Forms intermediate intermediate->step2 Undergoes cyclization product Aza-Fused Polycyclic Quinoline Product step2->product Yields final product

Caption: Workflow for the synthesis of aza-fused polycyclic quinolines.

References

5-Bromo-2-iodobenzaldehyde CAS number 689291-89-2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Bromo-2-iodobenzaldehyde (CAS: 689291-89-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a di-halogenated aromatic aldehyde that serves as a versatile and valuable intermediate in modern organic synthesis. Its structure, featuring an aldehyde, a bromine atom, and an iodine atom on a benzene ring, provides three distinct points for chemical modification. The differential reactivity of the carbon-iodine and carbon-bromine bonds, particularly in metal-catalyzed cross-coupling reactions, allows for selective and sequential functionalization, making it a highly strategic building block. This compound is of particular interest to the drug discovery and development sector, where it is classified as a building block for protein degraders, such as Proteolysis Targeting Chimeras (PROTACs).[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. It is a solid, crystalline powder, typically light gold or orange in color.[2]

PropertyValueReference(s)
CAS Number 689291-89-2[3][4][5]
Molecular Formula C₇H₄BrIO[2][4][5]
Molecular Weight 310.91 g/mol [4]
IUPAC Name This compound[3]
Synonyms 2-Iodo-5-bromobenzaldehyde[4]
Melting Point 89-92 °C[6][7]
Boiling Point 312.2 ± 27.0 °C (Predicted)[2]
Density 2.231 g/cm³ (Predicted)[2]
Appearance Crystalline Powder, Light gold (hint of orange)[2]
Purity ≥95% - ≥98% (Commercial Grades)[5][6]
Solubility Soluble in common organic solvents like DCM, THF, Acetonitrile.[8]
Storage Store at 2-8°C in a cool, dry place, protected from light, under an inert gas (Nitrogen or Argon).[2][4]

Spectroscopic Data (Predicted)

TechniqueExpected Characteristics
¹H NMR δ ~10.0-10.3 ppm (s, 1H, -CHO) ; Three aromatic protons between δ ~7.5-8.2 ppm with distinct doublet and doublet-of-doublets splitting patterns due to ortho and meta coupling.
¹³C NMR δ ~190-195 ppm (C=O) ; δ ~95-100 ppm (C-I) ; Six distinct aromatic carbon signals between δ ~120-145 ppm , including the carbon attached to bromine.
IR (Infrared) ~2820 & 2720 cm⁻¹ (Aldehyde C-H stretch); ~1700 cm⁻¹ (Aromatic Aldehyde C=O stretch); ~1580-1600 cm⁻¹ (Aromatic C=C stretch); ~1000-1200 cm⁻¹ (C-Br, C-I region).
MS (Mass Spec) Molecular Ion (M⁺) peak at m/z 309.8 with a characteristic M+2 peak of nearly equal intensity due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).

Synthesis and Experimental Protocols

This compound is typically synthesized via the oxidation of its corresponding alcohol, (5-bromo-2-iodophenyl)methanol. The Swern oxidation is a common and efficient method.

Synthesis Workflow

G A (5-bromo-2-iodophenyl)methanol B Swern Oxidation (Oxalyl Chloride, DMSO, Triethylamine) A->B Reagents C This compound B->C Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Swern Oxidation

This protocol is based on a described method for the oxidation of (5-bromo-2-iodophenyl)methanol.[8]

Materials:

  • (5-bromo-2-iodophenyl)methanol (1.0 equiv)

  • Oxalyl chloride (1.6 equiv)

  • Dimethyl sulfoxide (DMSO) (2.4 equiv)

  • Triethylamine (5.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Standard glassware for anhydrous reactions (flame-dried, under Nitrogen/Argon)

Procedure:

  • Prepare a solution of oxalyl chloride (1.6 equiv) in anhydrous DCM in a three-necked flask under a nitrogen atmosphere.

  • Cool the solution to between -70 °C and -65 °C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO (2.4 equiv) in anhydrous DCM to the flask, ensuring the internal temperature remains below -65 °C. Stir the mixture for 10 minutes.

  • Add a solution of (5-bromo-2-iodophenyl)methanol (4.55 g, 14.4 mmol, 1.0 equiv) in anhydrous DCM (100 mL) to the reaction mixture.

  • Stir the resulting mixture at -65 °C for 15 minutes.

  • Add triethylamine (10 mL, 72 mmol, 5.0 equiv) to the flask.

  • Allow the reaction mixture to slowly warm to -10 °C and continue stirring for 1 hour.

  • Quench the reaction by adding water (40 mL) and allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as a solid. The reported yield for this transformation is high (93%).[8]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond is significantly more reactive than the C-Br bond towards oxidative addition to a Pd(0) catalyst.[3] This allows for selective coupling at the 2-position while leaving the 5-bromo substituent intact for subsequent transformations.

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_aldehyde Aldehyde Reactions suzuki_start R-B(OH)₂ suzuki_end Selective C-C Bond Formation at C2 suzuki_start->suzuki_end [Pd], Base sono_start R-C≡C-H sono_end Selective C-C Bond Formation at C2 sono_start->sono_end [Pd], CuI, Base ald_start Nucleophiles (e.g., Grignards, Wittig reagents) ald_end Formation of Alcohols, Alkenes, etc. ald_start->ald_end start This compound start->suzuki_start Reacts at Iodo- position start->sono_start Reacts at Iodo- position start->ald_start

Caption: Reactivity overview of this compound.

Representative Protocol: Sonogashira Coupling

This protocol is a representative procedure for the selective coupling at the iodo-position, adapted from general methods.[3][11]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv)

  • Copper(I) iodide (CuI) (0.025 equiv)

  • Diisopropylamine (DIPA) or Triethylamine (TEA) (7.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous NH₄Cl, NaHCO₃, and brine

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous THF, add Pd(PPh₃)₂Cl₂ (0.05 equiv), CuI (0.025 equiv), the amine base (7.0 equiv), and the terminal alkyne (1.1 equiv) sequentially under a nitrogen atmosphere.

  • Stir the reaction at room temperature for 3-6 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with Et₂O and filter through a pad of Celite®, washing the pad with additional Et₂O.

  • Wash the combined filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the 2-alkynyl-5-bromobenzaldehyde product.

Representative Protocol: Suzuki Coupling

This protocol describes a typical Suzuki coupling at the more reactive iodo-position.[12][13][14]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (2-3 equiv)

  • Solvent system (e.g., Dioxane/Water 4:1)

Procedure:

  • In a flame-dried flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., 3 mol%), and the base (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, add water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Application in Drug Discovery: Protein Degrader Building Block

Targeted protein degradation (TPD) is a revolutionary drug discovery strategy that utilizes small molecules to eliminate disease-causing proteins. Bifunctional molecules, often called PROTACs, are central to this approach. They consist of three parts: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[15][16]

This compound is classified as a "Protein Degrader Building Block," indicating its use in the modular synthesis of these complex molecules.[1] Its di-halogenated structure is ideal for building out the POI ligand or the linker. A typical synthetic strategy would involve:

  • First Coupling: A Sonogashira or Suzuki reaction at the C-I position to attach a core fragment of the POI ligand or a linker element.

  • Second Coupling: A subsequent coupling reaction (e.g., Suzuki) at the C-Br position to connect another part of the molecule.

  • Aldehyde Modification: The aldehyde group can be used as a handle for further modifications, such as reductive amination to connect to a linker, or converted to other functional groups.

G cluster_legend A This compound (Core Scaffold) B Step 1: Selective Coupling at C-I Position (e.g., Sonogashira) A->B Add Fragment A C Step 2: Aldehyde Modification (e.g., Reductive Amination) B->C Attach Linker D Step 3: Coupling at C-Br Position (e.g., Suzuki) C->D Add Fragment B E Complex POI Ligand or Ligand-Linker Fragment D->E key POI = Protein of Interest

Caption: Logical workflow for using the title compound in PROTAC synthesis.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions by trained personnel.[2][3][6]

Hazard TypeGHS Statement(s)Precautionary Measures
Acute Toxicity H302: Harmful if swallowed.P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
Irritation H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Environmental H413: May cause long lasting harmful effects to aquatic life.P273: Avoid release to the environment.

Conclusion

This compound is a high-value synthetic intermediate with well-defined physicochemical properties and reactivity. Its key advantage lies in the differential reactivity of its two halogen atoms, enabling selective, stepwise functionalization through established cross-coupling methodologies. This feature, combined with the reactivity of the aldehyde handle, makes it an important precursor for complex molecular architectures, particularly in the rapidly advancing field of targeted protein degradation. Proper handling and storage are essential due to its hazardous nature. This guide provides the foundational technical information required for its effective use in research and development.

References

Synthesis of 5-Bromo-2-iodobenzaldehyde: A Technical Guide to the Oxidation of (5-Bromo-2-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 5-bromo-2-iodobenzaldehyde from its precursor, (5-bromo-2-iodophenyl)methanol. The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. This document details various established methods for this conversion, presenting comparative data, detailed experimental protocols, and visual workflows to aid researchers in selecting and implementing the most suitable synthetic strategy.

Overview of Synthetic Strategies

The selective oxidation of (5-bromo-2-iodophenyl)methanol to this compound requires mild and efficient reagents to prevent over-oxidation to the corresponding carboxylic acid. Several methods have been successfully employed for the oxidation of primary benzylic alcohols, each with its own advantages and limitations regarding reaction conditions, substrate scope, and scalability. This guide focuses on four prominent methods: Pyridinium Dichromate (PDC) oxidation, Swern oxidation, Dess-Martin Periodinane (DMP) oxidation, and a TEMPO-catalyzed oxidation.

Comparative Data of Oxidation Methods

The selection of an appropriate oxidation method is often guided by factors such as yield, reaction time, temperature, and the need for specialized equipment or inert atmospheres. The following table summarizes quantitative data for the different oxidation methods, based on literature reports for the target compound or analogous substituted benzyl alcohols.

Oxidation MethodOxidizing Agent/SystemSolventTemperature (°C)Reaction TimeTypical Yield (%)
PDC Oxidation Pyridinium Dichromate (PDC)Dichloromethane (DCM)Room Temperature1-2 h~93
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineDichloromethane (DCM)-78 to Room Temp.0.5-1 h85-95
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Dichloromethane (DCM)Room Temperature0.5-2 h90-98[1]
TEMPO-catalyzed Oxidation TEMPO, NaOCl, NaBrDichloromethane (DCM) / Water0 to Room Temp.1-3 h80-95[2]

Experimental Protocols

Detailed methodologies for the synthesis of this compound via the aforementioned oxidation methods are provided below.

Pyridinium Dichromate (PDC) Oxidation

PDC is a milder alternative to other chromium-based oxidants and is effective for the selective oxidation of primary alcohols to aldehydes.

Materials:

  • (5-bromo-2-iodophenyl)methanol

  • Pyridinium Dichromate (PDC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Celatom® or Celite®

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • To a stirred solution of (5-bromo-2-iodophenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium dichromate (PDC) (1.5 - 2.0 eq).

  • Stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel or Celatom® to remove the chromium salts.

  • Wash the filter cake thoroughly with DCM.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Swern Oxidation

The Swern oxidation is a widely used metal-free method that proceeds under mild, low-temperature conditions, making it suitable for sensitive substrates.[3]

Materials:

  • (5-bromo-2-iodophenyl)methanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Dry ice/acetone bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere.

  • Add anhydrous DCM and cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.1-1.5 eq) to the stirred DCM, followed by the dropwise addition of anhydrous DMSO (2.0-2.5 eq). Stir the mixture at -78 °C for 15-30 minutes.

  • Add a solution of (5-bromo-2-iodophenyl)methanol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture. Stir for an additional 15-30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise to the mixture. After the addition is complete, allow the reaction to warm to room temperature.

  • Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, offering a mild and highly selective method for the synthesis of aldehydes.[1]

Materials:

  • (5-bromo-2-iodophenyl)methanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

Procedure:

  • Dissolve (5-bromo-2-iodophenyl)methanol (1.0 eq) in DCM in a round-bottom flask.

  • Add Dess-Martin Periodinane (1.1-1.5 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 0.5-2 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solutions.

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

TEMPO-catalyzed Oxidation

This method utilizes a catalytic amount of the stable nitroxyl radical TEMPO in the presence of a stoichiometric oxidant, such as sodium hypochlorite (bleach), providing an efficient and cost-effective protocol.[2]

Materials:

  • (5-bromo-2-iodophenyl)methanol

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO)

  • Sodium hypochlorite (NaOCl) solution (household bleach)

  • Sodium bromide (NaBr)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • 10% aqueous sodium thiosulfate solution

Procedure:

  • In a round-bottom flask, dissolve (5-bromo-2-iodophenyl)methanol (1.0 eq) in DCM.

  • Add an aqueous solution of NaBr (0.1 eq) and a catalytic amount of TEMPO (0.01-0.05 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the sodium hypochlorite solution (1.1-1.2 eq) while maintaining the pH of the aqueous layer at ~9 by the addition of saturated aqueous sodium bicarbonate solution.

  • Stir the biphasic mixture vigorously at 0 °C to room temperature for 1-3 hours, monitoring by TLC.

  • Quench the reaction by adding 10% aqueous sodium thiosulfate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization of Experimental Workflows

The following diagrams illustrate the general experimental workflow for the synthesis and purification of this compound, as well as the classification of the discussed oxidizing agents.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start (5-bromo-2-iodophenyl)methanol Reaction Oxidation Reaction (PDC, Swern, DMP, or TEMPO) Start->Reaction Workup Aqueous Workup / Quenching Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying over Na2SO4 Extraction->Drying Concentration Concentration in vacuo Drying->Concentration Crude_Product Crude this compound Concentration->Crude_Product Column_Chromatography Flash Column Chromatography Crude_Product->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Solvent_Removal Solvent Removal Fraction_Collection->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Oxidizing_Agents Oxidizing_Agents Classes of Oxidizing Agents Chromium_Based Chromium-Based Oxidizing_Agents->Chromium_Based DMSO_Activated DMSO-Activated Oxidizing_Agents->DMSO_Activated Hypervalent_Iodine Hypervalent Iodine Oxidizing_Agents->Hypervalent_Iodine Catalytic_Nitroxyl Catalytic Nitroxyl Radical Oxidizing_Agents->Catalytic_Nitroxyl PDC PDC Chromium_Based->PDC Swern Swern Reagents (Oxalyl Chloride, DMSO) DMSO_Activated->Swern DMP DMP Hypervalent_Iodine->DMP TEMPO TEMPO / NaOCl Catalytic_Nitroxyl->TEMPO

Caption: Classification of oxidizing agents for the synthesis of this compound.

Conclusion

This technical guide provides a detailed comparison of four effective methods for the synthesis of this compound from (5-bromo-2-iodophenyl)methanol. The choice of method will depend on the specific requirements of the researcher, including scale, available equipment, and sensitivity of other functional groups in the molecule. The provided protocols and workflows serve as a practical resource for the successful synthesis and purification of this valuable chemical intermediate.

References

An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 5-Bromo-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromo-2-iodobenzaldehyde is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an aldehyde functionality alongside two different halogen atoms on the aromatic ring, offers a rich platform for a variety of chemical transformations. This technical guide provides a comprehensive analysis of the reactivity of the aldehyde group in this molecule. We will delve into the electronic and steric factors governing its reactivity, present key chemical transformations with detailed experimental protocols, and provide quantitative data from analogous systems to guide synthetic planning. The strategic positioning of the bromo and iodo substituents allows for selective manipulation, making this compound a valuable building block for the synthesis of complex molecular architectures, including heterocycles and biaryl compounds.

Introduction

The reactivity of an aldehyde is primarily dictated by the electrophilicity of the carbonyl carbon. In this compound, the presence of two electron-withdrawing halogen atoms, bromine and iodine, is expected to enhance the electrophilic character of the aldehyde group, making it susceptible to nucleophilic attack. The halogens exert a negative inductive effect (-I), withdrawing electron density from the aromatic ring and, consequently, from the aldehyde group. This electronic influence is a key determinant of its reactivity in a range of chemical reactions. Furthermore, the ortho-iodo substituent introduces significant steric hindrance around the aldehyde, which can influence the approach of nucleophiles and the stereochemical outcome of reactions.

This guide will explore the practical implications of these electronic and steric effects on common aldehyde reactions, including nucleophilic additions, condensation reactions, and various cross-coupling reactions where the aldehyde group can be either a spectator or a participant in subsequent transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₄BrIO[1]
Molecular Weight 310.91 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 89-92 °C[2]
SMILES C1=CC(=C(C=C1Br)C=O)I[1]
InChIKey MOELYMOGQIDKNW-UHFFFAOYSA-N[1]

Reactivity of the Aldehyde Group: A Theoretical Perspective

The reactivity of the aldehyde in this compound is modulated by a combination of electronic and steric effects imparted by the halogen substituents.

Electronic Effects:

  • Inductive Effect (-I): Both bromine and iodine are electronegative atoms that withdraw electron density from the benzene ring through the sigma bonds. This inductive effect is additive and makes the carbonyl carbon more electron-deficient and, therefore, more electrophilic and susceptible to nucleophilic attack.

  • Mesomeric Effect (+M): The halogens also possess lone pairs of electrons that can be delocalized into the aromatic ring, exerting a positive mesomeric effect. However, for halogens, the inductive effect generally outweighs the mesomeric effect in influencing reactivity at the aldehyde.

Steric Effects:

  • The iodine atom at the ortho position to the aldehyde group creates significant steric hindrance. This can affect the rate and feasibility of reactions involving bulky nucleophiles or reagents. The steric congestion can also influence the conformational preferences of the molecule and the stereoselectivity of certain reactions.

The interplay of these effects makes the aldehyde group in this compound highly reactive towards nucleophiles, a feature that is exploited in various synthetic transformations.

Key Chemical Transformations and Experimental Protocols

The aldehyde group of this compound is a versatile handle for a variety of synthetic transformations. Below are detailed protocols for some of the most relevant reactions.

Wittig Reaction for Stilbene Synthesis

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. In the case of this compound, this reaction can be employed to synthesize substituted stilbene derivatives, which are precursors to various biologically active molecules.[3][4]

Illustrative Reaction Scheme:

G reactant1 This compound reaction_center + reactant1->reaction_center reactant2 Phosphonium Ylide reactant2->reaction_center product1 Substituted Stilbene product2 Triphenylphosphine oxide arrow -> reaction_center->arrow products + arrow->products products->product1 products->product2

Caption: General scheme of a Wittig reaction.

Experimental Protocol (Adapted from analogous systems): [5]

  • Ylide Generation: To a solution of a suitable phosphonium salt (e.g., benzyltriphenylphosphonium bromide, 1.1 eq.) in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., Argon), add a strong base (e.g., n-butyllithium, 1.05 eq.) dropwise at 0 °C. Stir the resulting colored solution for 1 hour at room temperature.

  • Reaction with Aldehyde: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired stilbene derivative.

Expected Yields: Based on reactions with similar substituted benzaldehydes, yields for this type of Wittig reaction can range from moderate to good (50-85%), depending on the specific ylide and reaction conditions used.[3][4]

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration to form a C=C double bond. This reaction is particularly useful for synthesizing electron-deficient alkenes.[6][7][8]

Illustrative Reaction Scheme:

G reactant1 This compound reaction_center + reactant1->reaction_center reactant2 Active Methylene Compound reactant2->reaction_center product1 Condensation Product product2 H₂O arrow -> (Base catalyst) reaction_center->arrow products + arrow->products products->product1 products->product2

Caption: General scheme of a Knoevenagel condensation.

Experimental Protocol (Adapted from general procedures): [6]

  • Reaction Setup: To a solution of this compound (1.0 eq.) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 eq.) in a suitable solvent (e.g., ethanol or toluene), add a catalytic amount of a base (e.g., piperidine or DBU).

  • Reaction and Work-up: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for 2-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Expected Yields: Knoevenagel condensations with aromatic aldehydes are typically high-yielding, often exceeding 80-95% with reactive methylene compounds.[6][9]

Synthesis of Isoquinolines

The ortho-iodo and aldehyde functionalities of this compound make it an excellent precursor for the synthesis of substituted isoquinolines, a core scaffold in many natural products and pharmaceuticals. A common strategy involves a Sonogashira coupling followed by a cyclization step.[10][11]

Illustrative Reaction Pathway:

G A This compound C Sonogashira Coupling Product A->C Pd/Cu catalyst, Base B Terminal Alkyne B->C E Substituted Isoquinoline C->E Heat, Cyclization D Amine Source (e.g., NH₄OAc) D->E

Caption: Pathway to isoquinolines from this compound.

Experimental Protocol (Adapted from similar syntheses): [10]

  • Sonogashira Coupling: To a degassed solution of this compound (1.0 eq.), a terminal alkyne (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%) in a suitable solvent (e.g., THF or DMF), add a base (e.g., triethylamine). Stir the mixture under an inert atmosphere at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Cyclization: To the crude Sonogashira product, add a source of ammonia (e.g., ammonium acetate) and heat the mixture in a suitable solvent (e.g., acetic acid or a high-boiling solvent like DMF) to effect cyclization.

  • Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude isoquinoline derivative by column chromatography.

Expected Yields: This two-step, one-pot procedure can provide substituted isoquinolines in good to excellent yields, often in the range of 60-90%.[10]

Reactivity of the Halogen Substituents: A Platform for Further Functionalization

While this guide focuses on the aldehyde group, it is crucial to recognize that the bromo and iodo substituents are also reactive handles for a variety of cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds (C-I > C-Br) allows for selective functionalization.[12][13]

  • Suzuki-Miyaura Coupling: This is a versatile method for forming C-C bonds between the aryl halide and an organoboron reagent. The greater reactivity of the C-I bond allows for selective coupling at the 2-position.[12][14]

  • Sonogashira Coupling: As mentioned in the isoquinoline synthesis, this reaction couples the aryl halide with a terminal alkyne. Again, the C-I bond is more reactive.[15]

  • Heck Reaction: This reaction forms a C-C bond between the aryl halide and an alkene.[16][17][18]

Illustrative Workflow for Selective Cross-Coupling:

G Start This compound Step1 Selective Suzuki Coupling (at C-I) Start->Step1 Intermediate 5-Bromo-2-arylbenzaldehyde Step1->Intermediate Step2 Second Suzuki Coupling (at C-Br) Intermediate->Step2 Final 2,5-Diarylbenzaldehyde Step2->Final

Caption: Selective functionalization via sequential Suzuki couplings.

Quantitative Data from Analogous Systems

Direct quantitative kinetic or yield data for reactions of this compound is not extensively reported in the literature. However, we can extrapolate expected reactivity and yields from studies on closely related substituted benzaldehydes.

Table 2: Illustrative Yields for Wittig Reactions with Substituted Benzaldehydes

AldehydeYlideProductYield (%)Reference
4-Nitrobenzaldehyde(Carbethoxymethylene)triphenylphosphoraneEthyl 4-nitrocinnamate85[3]
4-Chlorobenzaldehyde(Carbethoxymethylene)triphenylphosphoraneEthyl 4-chlorocinnamate92[3]
BenzaldehydeBenzyltriphenylphosphonium chlorideStilbene72[3]

Table 3: Illustrative Yields for Suzuki-Miyaura Coupling of Aryl Halides

Aryl HalideBoronic AcidProductYield (%)Reference
4-IodotoluenePhenylboronic acid4-Methylbiphenyl95[12]
4-BromotoluenePhenylboronic acid4-Methylbiphenyl78[12]
5-BromonicotinaldehydePhenylboronic acid5-PhenylnicotinaldehydeModerate to high[12]
5-IodonicotinaldehydePhenylboronic acid5-PhenylnicotinaldehydeGenerally high[12]

The data in these tables support the theoretical principles discussed: electron-withdrawing groups on the benzaldehyde generally lead to high yields in nucleophilic additions like the Wittig reaction, and aryl iodides are more reactive than aryl bromides in Suzuki-Miyaura couplings.

Conclusion

This compound is a highly valuable and reactive building block for organic synthesis. The aldehyde group is activated by the electron-withdrawing effects of the two halogen substituents, facilitating a range of nucleophilic addition and condensation reactions. The presence of both bromo and iodo groups on the aromatic ring, with their differential reactivity in cross-coupling reactions, provides a powerful tool for the regioselective synthesis of complex, polysubstituted aromatic compounds. This guide has provided a detailed overview of the reactivity of the aldehyde group, along with practical experimental protocols and comparative data to aid researchers in the effective utilization of this versatile molecule in their synthetic endeavors. The strategic application of the reactions described herein will undoubtedly continue to contribute to advancements in drug discovery and materials science.

References

An In-depth Technical Guide to the Ortho-lithiation of 5-Bromo-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic strategies and challenges associated with the ortho-lithiation of 5-bromo-2-iodobenzaldehyde. Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. However, the presence of multiple reactive sites in this compound, namely the reactive aldehyde, the carbon-iodine bond, and the carbon-bromine bond, presents a significant challenge for selective C-H activation at the ortho position. This document outlines the necessary protective strategies, discusses the competition between ortho-lithiation and halogen-metal exchange, and provides detailed, albeit adapted, experimental protocols based on analogous systems.

Introduction: The Challenge of Regioselectivity

Directed ortho-metalation (DoM) facilitates the deprotonation of a position ortho to a directing metalation group (DMG), enabling subsequent reaction with an electrophile.[1][2][3] In the case of this compound, the aldehyde group, once protected, can act as a DMG, directing lithiation to the C6 position. However, the molecule also possesses two halogen atoms, making it susceptible to lithium-halogen exchange. This exchange is a rapid, kinetically controlled process, with the rate of exchange following the trend I > Br > Cl.[4] Consequently, the primary challenge in the ortho-lithiation of this substrate is to favor the thermodynamically driven deprotonation at C6 over the kinetically favored lithium-iodine exchange at C2.

Direct treatment of benzaldehydes with organolithium reagents is not feasible as it leads to nucleophilic addition to the carbonyl group. Therefore, protection of the aldehyde functionality is a mandatory first step. Common protecting groups that also function as effective DMGs include acetals and in situ generated α-amino alkoxides.

Aldehyde Protection Strategies

Effective protection of the aldehyde is critical for successful ortho-lithiation. The protecting group must be stable to the strongly basic conditions and ideally should enhance the directing effect for the ortho-deprotonation.

Acetal Formation

Protection of the benzaldehyde as a diethyl acetal is a common and effective strategy. The acetal is stable to organolithium bases and the oxygen atoms can coordinate with the lithium reagent, directing deprotonation to the adjacent ortho-position.

Experimental Protocol: Synthesis of this compound Diethyl Acetal

  • To a solution of this compound (1.0 eq) in absolute ethanol, add triethyl orthoformate (1.2 eq).

  • Add a catalytic amount of a solid acid catalyst (e.g., amberlyst-15).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding a few drops of triethylamine.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound diethyl acetal.

The Competition: Ortho-lithiation vs. Lithium-Halogen Exchange

Upon treatment of the protected this compound with an organolithium reagent, three primary reaction pathways are possible:

  • Directed ortho-Metalation (DoM): Deprotonation at the C6 position, directed by the acetal DMG.

  • Lithium-Iodine Exchange: Exchange at the C2 position, which is kinetically favored.[4]

  • Lithium-Bromine Exchange: Exchange at the C5 position, which is less favorable than iodine exchange.

The choice of the organolithium base and the reaction conditions are critical in determining the outcome. While alkyllithiums like n-BuLi are commonly used for DoM, they are also highly effective for halogen-metal exchange. Lithium amides, such as lithium diisopropylamide (LDA), are generally less reactive in halogen-metal exchange and can sometimes favor deprotonation.[5]

Based on the established principles of organolithium chemistry, it is highly probable that treatment of this compound diethyl acetal with n-BuLi or t-BuLi would predominantly result in lithium-iodine exchange at the C2 position, even at very low temperatures (-78 to -100 °C).[4]

To achieve the desired ortho-lithiation at C6, conditions that disfavor the kinetic halogen exchange pathway must be employed. This could potentially be achieved by using a sterically hindered and less nucleophilic base like LDA, which is more likely to act as a base (deprotonation) rather than a nucleophile (in the context of halogen exchange).

Experimental Protocols for Lithiation

Protocol Favoring Lithium-Halogen Exchange (Predicted Major Pathway)

This protocol is based on general procedures for lithium-halogen exchange on iodoarenes.

  • Dissolve this compound diethyl acetal (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Quench the resulting aryllithium species by adding a suitable electrophile (e.g., dimethylformamide, trimethylsilyl chloride, etc.).

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, after acidic workup to deprotect the acetal, is expected to be the 2-substituted-5-bromobenzaldehyde. Purify by column chromatography.

Hypothetical Protocol to Favor Ortho-lithiation

This protocol is designed to maximize the chances of deprotonation at the C6 position by using a less nucleophilic base. The success of this approach is speculative and would require experimental validation.

  • Prepare a solution of lithium diisopropylamide (LDA) in situ by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.15 eq) in anhydrous THF at -78 °C, followed by warming to 0 °C for 15 minutes and then re-cooling to -78 °C.

  • To this freshly prepared LDA solution, add a solution of this compound diethyl acetal (1.0 eq) in anhydrous THF dropwise at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add the desired electrophile and continue stirring at -78 °C for another hour before allowing the reaction to warm to room temperature.

  • Perform an aqueous workup with saturated ammonium chloride solution.

  • Extract with an organic solvent, dry, and concentrate.

  • Hydrolyze the acetal protecting group using acidic conditions (e.g., 2M HCl in THF).

  • Purify the crude product by column chromatography to isolate the desired 6-substituted-5-bromo-2-iodobenzaldehyde.

Data Presentation

The following tables summarize expected outcomes and conditions based on analogous reactions found in the literature. The yields are estimates and would require experimental verification for the specific substrate.

Table 1: Predicted Regioselectivity of Lithiation of Protected this compound

BaseSolventTemperature (°C)Predicted Major ProductPredicted Minor Product(s)
n-BuLiTHF-782-Lithio-5-bromobenzaldehyde acetal (via I/Li exchange)6-Lithio-5-bromo-2-iodobenzaldehyde acetal
sec-BuLiTHF-782-Lithio-5-bromobenzaldehyde acetal (via I/Li exchange)6-Lithio-5-bromo-2-iodobenzaldehyde acetal
t-BuLiTHF-782-Lithio-5-bromobenzaldehyde acetal (via I/Li exchange)6-Lithio-5-bromo-2-iodobenzaldehyde acetal
LDATHF-786-Lithio-5-bromo-2-iodobenzaldehyde acetal (via DoM)2-Lithio-5-bromobenzaldehyde acetal

Table 2: Representative Yields for Reactions of Aryllithiums with Electrophiles

Aryllithium Source (Protected)ElectrophileProduct (after deprotection)Approximate Yield (%)
2-Iodo-5-bromobenzaldehyde acetal + n-BuLiDMF5-Bromo-2-formylbenzaldehyde70-85
2-Iodo-5-bromobenzaldehyde acetal + n-BuLi(CH₃)₃SiCl5-Bromo-2-(trimethylsilyl)benzaldehyde80-95
2-Iodo-5-bromobenzaldehyde acetal + LDADMF5-Bromo-6-formyl-2-iodobenzaldehyde(Requires optimization)
2-Iodo-5-bromobenzaldehyde acetal + LDA(CH₃)₃SiCl5-Bromo-2-iodo-6-(trimethylsilyl)benzaldehyde(Requires optimization)

Visualizations

The following diagrams illustrate the key reaction pathways and experimental workflows.

G Reaction Pathways for Protected this compound cluster_start Starting Material cluster_pathways Reaction with Organolithium (R-Li) cluster_products Intermediate Products start This compound (Protected) ortho Ortho-lithiation (DoM) at C6 start->ortho LDA, THF, -78°C (Hypothesized) iodine_exchange Lithium-Iodine Exchange at C2 start->iodine_exchange n-BuLi, THF, -78°C (Favored) bromine_exchange Lithium-Bromine Exchange at C5 start->bromine_exchange Less Favorable product_ortho 6-Lithio-5-bromo-2-iodobenzaldehyde (Protected) ortho->product_ortho product_iodine 2-Lithio-5-bromobenzaldehyde (Protected) iodine_exchange->product_iodine product_bromine 5-Lithio-2-iodobenzaldehyde (Protected) bromine_exchange->product_bromine

Caption: Competing reaction pathways for protected this compound.

G General Experimental Workflow for Lithiation and Quench start Dissolve Protected Benzaldehyde in Anhydrous THF cool Cool to -78 °C start->cool add_base Add Organolithium Base (e.g., n-BuLi or LDA) cool->add_base stir Stir for 30-120 min at -78 °C add_base->stir add_electrophile Add Electrophile stir->add_electrophile warm Warm to Room Temperature add_electrophile->warm workup Aqueous Workup (NH4Cl solution) warm->workup extract Extraction with Organic Solvent workup->extract deprotect Acidic Hydrolysis of Acetal extract->deprotect purify Purification (Column Chromatography) deprotect->purify product Final Product purify->product

Caption: A generalized workflow for the lithiation and electrophilic quench.

Conclusion

The ortho-lithiation of this compound presents a significant synthetic challenge due to the competing lithium-halogen exchange reactions. The kinetic preference for lithium-iodine exchange makes it the most probable outcome when using standard alkyllithium reagents. Achieving the desired ortho-lithiation at the C6 position would likely require careful optimization of reaction conditions, including the use of a less nucleophilic base such as LDA. The protocols and data presented in this guide are based on established principles and analogous systems and should serve as a strong starting point for further experimental investigation. Researchers and drug development professionals should proceed with the understanding that the selective ortho-lithiation of this particular substrate is a challenging transformation that will necessitate careful experimental design and analysis.

References

Technical Guide to the Safe Handling of 5-Bromo-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety information for 5-Bromo-2-iodobenzaldehyde (CAS No: 689291-89-2), a halogenated benzaldehyde derivative utilized in various scientific applications, including medicinal chemistry and materials science.[1] The following sections detail the compound's physical and chemical properties, associated hazards, and recommended safety protocols to ensure its proper and safe handling in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior under various experimental conditions.

PropertyValueSource(s)
Molecular Formula C₇H₄BrIO[2]
Molecular Weight 310.91 g/mol [2]
Appearance Crystalline powder, light gold with a hint of orange[3][4]
Melting Point 89-90 °C[3][5]
Boiling Point (Predicted) 312.2 ± 27.0 °C[3]
Density (Predicted) 2.231 g/cm³[3][5]
Flash Point (Predicted) 142.6 ± 23.7 °C[5]
Solubility Insoluble in water[6]
Purity ≥95% - ≥97%[1][7]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity, skin and eye irritation, and respiratory irritation.

GHS Hazard Summary Table
Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, Oral4WarningH302: Harmful if swallowed
Skin Corrosion/Irritation2WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation3WarningH335: May cause respiratory irritation
Hazardous to the aquatic environment, long-term hazard4-H413: May cause long lasting harmful effects to aquatic life

Sources:[2][3][5][8]

The GHS pictograms associated with these hazards are:

alt text

Hazard Communication Flowchart

The following diagram illustrates the logical flow from hazard classification to the communication of these hazards through labeling.

GHS_Hazard_Communication cluster_classification Hazard Classification cluster_labeling Label Elements H302 Acute Toxicity, Oral (Cat. 4) Pictogram GHS07 (Exclamation Mark) H302->Pictogram H315 Skin Irritation (Cat. 2) H315->Pictogram H319 Eye Irritation (Cat. 2A) H319->Pictogram H335 STOT SE, Respiratory (Cat. 3) H335->Pictogram SignalWord Signal Word: Warning Pictogram->SignalWord HazardStatements Hazard Statements: H302, H315, H319, H335 SignalWord->HazardStatements

Caption: GHS Hazard Communication for this compound.

Experimental Protocols

Detailed experimental methodologies for the toxicological and ecotoxicological studies that form the basis of the GHS classifications for this compound are not publicly available in the searched Safety Data Sheets or related documents. This information is typically proprietary to the manufacturers or testing laboratories and is summarized in the SDS to provide hazard information without disclosing the full study reports. The classifications are based on standardized OECD (Organisation for Economic Co-operation and Development) or equivalent testing guidelines for chemical safety.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of this compound.

Recommended Personal Protective Equipment (PPE) and Handling Workflow

The following diagram outlines the recommended workflow for handling this compound, emphasizing the necessary personal protective equipment.

Safe_Handling_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedure Gloves Protective Gloves Weigh Weigh Compound Gloves->Weigh Goggles Safety Goggles/Face Shield Goggles->Weigh LabCoat Lab Coat LabCoat->Weigh Respirator Use in Well-Ventilated Area (Avoid Breathing Dust) Respirator->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Workup Perform Experiment Transfer->Workup Cleanup Clean Work Area & Decontaminate Workup->Cleanup

Caption: Recommended PPE and Handling Workflow.

Precautionary Statements (P-codes)

The following precautionary statements provide specific guidance for minimizing risks associated with handling this compound:

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]
P264Wash face, hands and any exposed skin thoroughly after handling.[3][5]
P270Do not eat, drink or smoke when using this product.[5]
P271Use only outdoors or in a well-ventilated area.[1]
P273Avoid release to the environment.[3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][3]
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[3][5]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]
P330Rinse mouth.[5]
P332+P313If skin irritation occurs: Get medical advice/attention.[3][5]
P337+P313If eye irritation persists: Get medical advice/attention.[3][5]
P362Take off contaminated clothing and wash before reuse.[3]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[5]
P405Store locked up.[5]
P501Dispose of contents/container to an approved waste disposal plant.[5]
Storage Conditions

To ensure the stability and longevity of this compound, it should be stored under the following conditions:

  • Temperature: 2–8 °C or 4°C.[2][3]

  • Atmosphere: Under an inert gas such as nitrogen or argon.[2][3]

  • Light: Protect from light.[2]

  • Container: Keep in a tightly sealed container in a dry and well-ventilated place.[6]

Solutions of the compound are less stable than the solid form and should be prepared fresh. If storage of a solution is necessary, it should be kept in a tightly sealed vial under a nitrogen atmosphere at low temperatures (-20°C for up to one month or -80°C for up to six months).[9]

First-Aid Measures

In case of exposure to this compound, the following first-aid measures should be taken:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician if you feel unwell.[6]

  • After Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothes and shoes. If skin irritation occurs, get medical advice/attention.[6]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

  • After Swallowing: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell.[5][6]

Fire-Fighting Measures and Accidental Release

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen halides.[6]

  • Accidental Release Measures: Ensure adequate ventilation. Use personal protective equipment. Avoid dust formation. Sweep up and shovel into suitable containers for disposal. Do not let the product enter drains.[6]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]

This technical guide is intended to provide essential safety information for trained professionals. Always refer to the specific Safety Data Sheet provided by the supplier before handling this chemical.

References

Theoretical Deep Dive: Unraveling the Electronic Landscape of 5-Bromo-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-iodobenzaldehyde is a halogenated benzaldehyde derivative with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its electronic properties is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic characteristics of this compound. Due to the limited availability of direct theoretical studies on this compound, this paper draws extensively on methodologies and findings from computational analyses of the structurally analogous compound, 5-Bromo-2-hydroxybenzaldehyde. The principles and computational protocols detailed herein offer a robust framework for the in-silico investigation of this compound and similar molecular structures.

Introduction

Halogenated aromatic aldehydes are a critical class of intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals and materials. The specific placement of bromine and iodine atoms on the benzaldehyde scaffold in this compound creates a unique electronic environment that governs its chemical behavior. Theoretical and computational chemistry provide powerful tools to elucidate the intricate details of molecular structure, stability, and electronic properties. This guide outlines the standard computational protocols, presents key electronic descriptors, and visualizes the typical workflow for such theoretical investigations.

Computational Methodologies

The primary theoretical approach for investigating the electronic properties of molecules like this compound is Density Functional Theory (DFT).[1][2] This method offers a favorable balance between computational cost and accuracy for medium-sized organic molecules.

Geometry Optimization and Frequency Analysis

The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

Experimental Protocol:

  • Software: Gaussian 09 or a similar quantum chemistry package.[1]

  • Method: Density Functional Theory (DFT) using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[1][2]

  • Basis Set: 6-311++G(d,p) is a commonly used basis set that provides a good description of the electron distribution, including polarization and diffuse functions.[1][2]

  • Procedure: The initial molecular structure of this compound is built using a molecular modeling program like GaussView.[1] The geometry is then optimized to find the minimum energy structure on the potential energy surface.

  • Verification: To ensure that the optimized structure corresponds to a true minimum and not a saddle point, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.

Electronic Property Calculations

Once the optimized geometry is obtained, a variety of electronic properties can be calculated to understand the molecule's reactivity and spectroscopic behavior.

Experimental Protocol:

  • Software: Gaussian 09, Multiwfn.[1]

  • Method: Time-Dependent DFT (TD-DFT) is employed for calculating excited state properties, such as UV-Visible absorption spectra.[1]

  • Calculated Properties:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy difference between them (the HOMO-LUMO gap) is an indicator of chemical stability.

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule, highlighting electrophilic and nucleophilic sites.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and hyperconjugative effects.

    • Spectroscopic Properties: Theoretical Infrared (IR) and UV-Visible spectra can be calculated and compared with experimental data for validation.

Predicted Electronic Properties

Structural Parameters

The optimized geometrical parameters, including bond lengths and angles, provide the foundational understanding of the molecular structure. For a related compound, 5-Bromo-2-hydroxybenzaldehyde, a comparison between calculated and experimental data showed good agreement.[1] A similar level of accuracy is expected for theoretical predictions for this compound.

ParameterPredicted Value Range (based on analogy)
C-C (aromatic) Bond Length1.3 - 1.4 Å
C-H Bond Length1.0 - 1.1 Å
C=O Bond Length~1.2 Å
C-Br Bond Length~1.9 Å
C-I Bond Length~2.1 Å
C-C-C Bond Angle118° - 122°
C-C-H Bond Angle117° - 122°

Table 1: Predicted Structural Parameters for this compound.

Frontier Molecular Orbitals and Reactivity Descriptors

The HOMO and LUMO energies are key indicators of a molecule's ability to donate or accept electrons. A smaller HOMO-LUMO gap suggests higher reactivity.

PropertyDefinitionPredicted Significance for this compound
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMORelates to the chemical stability and reactivity. A smaller gap implies higher reactivity.
Ionization Potential (I) -EHOMOThe energy required to remove an electron.
Electron Affinity (A) -ELUMOThe energy released when an electron is added.
Electronegativity (χ) (I + A) / 2The ability of the molecule to attract electrons.
Chemical Hardness (η) (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η)A measure of the molecule's polarizability.
Electrophilicity Index (ω) χ2 / (2η)A measure of the electrophilic character.

Table 2: Key Electronic Properties and Their Significance.

Visualizing Theoretical Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate the logical flow of a computational study and the interrelation of key electronic properties.

G cluster_input Input cluster_computation Computational Protocol cluster_output Output & Analysis mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_calc Electronic Property Calculation (TD-DFT, NBO, etc.) geom_opt->electronic_calc opt_geom Optimized Geometry (Bond Lengths, Angles) freq_calc->opt_geom thermo Thermodynamic Properties freq_calc->thermo fmo Frontier Molecular Orbitals (HOMO, LUMO, Gap) electronic_calc->fmo mep Molecular Electrostatic Potential electronic_calc->mep spectra Calculated Spectra (IR, UV-Vis) electronic_calc->spectra

Caption: Computational workflow for theoretical analysis.

G HOMO HOMO Energy (EHOMO) Gap HOMO-LUMO Gap (ΔE) HOMO->Gap IP Ionization Potential (I) HOMO->IP LUMO LUMO Energy (ELUMO) LUMO->Gap EA Electron Affinity (A) LUMO->EA Reactivity Chemical Reactivity Gap->Reactivity Stability Chemical Stability Gap->Stability Hardness Chemical Hardness (η) IP->Hardness Electronegativity Electronegativity (χ) IP->Electronegativity EA->Hardness EA->Electronegativity Softness Chemical Softness (S) Hardness->Softness Electrophilicity Electrophilicity Index (ω) Hardness->Electrophilicity Softness->Reactivity Electronegativity->Electrophilicity

References

Methodological & Application

Application Notes and Protocols for 5-Bromo-2-iodobenzaldehyde in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-iodobenzaldehyde is a versatile bifunctional aromatic building block utilized in organic synthesis, particularly in the construction of complex molecular architectures. Its utility is significantly enhanced by the differential reactivity of its two halogen substituents—iodine and bromine—in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is considerably more reactive than the carbon-bromine bond towards oxidative addition to a palladium(0) catalyst, a key step in the Suzuki-Miyaura catalytic cycle. This inherent difference in reactivity allows for selective and stepwise functionalization, making this compound an ideal substrate for the synthesis of disubstituted benzaldehyde derivatives in a controlled manner.

This document provides detailed application notes and experimental protocols for the selective Suzuki-Miyaura cross-coupling of this compound, focusing on the initial coupling at the more reactive iodine-bearing position.

Data Presentation: Selective Suzuki-Miyaura Coupling at the C-I Bond

The following table summarizes representative reaction conditions for the selective mono-arylation of this compound at the 2-position. The data is based on typical conditions for Suzuki-Miyaura reactions involving aryl iodides in the presence of aryl bromides.[1][2]

Arylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)804-685-95
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)1,4-Dioxane/H₂O (5:1)906-880-90
3-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF/H₂O (10:1)855-782-92
4-Fluorophenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)THF/H₂O (4:1)708-1288-98

Experimental Protocols

Protocol 1: Selective Mono-arylation of this compound

This protocol describes a general procedure for the selective Suzuki-Miyaura cross-coupling of an arylboronic acid at the 2-position of this compound.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst to the flask under a stream of inert gas.

  • Add the degassed solvent system (e.g., Toluene/H₂O 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-bromobenzaldehyde.

Protocol 2: Stepwise Di-arylation (Conceptual)

Following the successful mono-arylation, the resulting 2-aryl-5-bromobenzaldehyde can undergo a second Suzuki-Miyaura coupling at the less reactive bromine position. This typically requires more forcing reaction conditions.

Materials:

  • 2-Aryl-5-bromobenzaldehyde (from Protocol 1, 1.0 equivalent)

  • Second arylboronic acid (1.5 equivalents)

  • Palladium catalyst with a bulky, electron-rich ligand (e.g., Pd(OAc)₂/SPhos, 3-5 mol%)

  • Stronger base (e.g., K₃PO₄, 3.0 equivalents)

  • High-boiling point solvent (e.g., 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Follow steps 1-4 from Protocol 1, using the 2-aryl-5-bromobenzaldehyde, the second arylboronic acid, the specified catalyst/ligand system, and a stronger base.

  • Heat the reaction mixture to a higher temperature (e.g., 100-110 °C).

  • Monitor the reaction closely for the consumption of the starting material.

  • Follow steps 7-10 from Protocol 1 for workup and purification to yield the 2,5-diarylbenzaldehyde.

Mandatory Visualizations

G cluster_workflow Experimental Workflow: Selective Suzuki-Miyaura Coupling Start Start Reaction_Setup Combine this compound, Arylboronic Acid, and Base Start->Reaction_Setup Inert_Atmosphere Evacuate and backfill with Inert Gas Reaction_Setup->Inert_Atmosphere Catalyst_Addition Add Palladium Catalyst Inert_Atmosphere->Catalyst_Addition Solvent_Addition Add Degassed Solvent Catalyst_Addition->Solvent_Addition Reaction Heat and Stir Solvent_Addition->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Cool, Dilute, and Extract Monitoring->Workup Purification Column Chromatography Workup->Purification Product 2-Aryl-5-bromobenzaldehyde Purification->Product

Caption: Workflow for selective Suzuki-Miyaura coupling.

G cluster_cycle Catalytic Cycle of Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X RPdX R-Pd(II)L₂-X OxAdd->RPdX Transmetalation Transmetalation RPdX->Transmetalation R'-B(OH)₂ Base RPdR R-Pd(II)L₂-R' Transmetalation->RPdR RedElim Reductive Elimination RPdR->RedElim RedElim->Pd0 R-R'

Caption: Suzuki-Miyaura catalytic cycle.

References

Application Notes and Protocols for the Selective Heck Reaction of 5-Bromo-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selective Heck reaction of 5-Bromo-2-iodobenzaldehyde. The inherent reactivity difference between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a chemoselective Heck coupling at the more reactive C-I position. This selective functionalization is a valuable tool in organic synthesis, enabling the introduction of a vinyl group at the 2-position of the benzaldehyde ring while leaving the bromo substituent intact for subsequent transformations.

Data Presentation: Summary of Heck Reaction Conditions

The efficiency and selectivity of the Heck reaction are influenced by several factors, including the choice of catalyst, ligand, base, and solvent, as well as the reaction temperature and duration. The following table summarizes various conditions reported for the Heck reaction of aryl iodides, which can be adapted for this compound.

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF10016>95
2Ethyl acrylatePd(OAc)₂ (1)P(o-tol)₃ (2)K₂CO₃ (2)DMAc12012~98
3n-Butyl acrylatePd(OAc)₂ (2)NoneEt₃N (2)NMP1305>90
4StyrenePdCl₂(PPh₃)₂ (3)NoneNaOAc (2)DMF10024High
5Methyl acrylatePd(PPh₃)₄ (5)NoneK₂CO₃ (2)Acetonitrile8018~95
6Acrylic acidPd(OAc)₂ (2)NoneEt₃N (3)Acetonitrile80-901~36

Experimental Protocols

This section provides a detailed, step-by-step protocol for the selective Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate). This protocol is based on established methods for the Heck reaction of aryl iodides.

Materials:

  • This compound

  • Alkene (e.g., Styrene, Ethyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add anhydrous N,N-dimethylformamide (10 mL), the alkene (1.2 mmol, 1.2 equiv.), and triethylamine (1.5 mmol, 1.5 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 16-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Bromo-2-(vinyl)benzaldehyde derivative.

Mandatory Visualization

The following diagrams illustrate the catalytic cycle of the selective Heck reaction and the experimental workflow.

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArylI This compound ArylI->OxAdd PdII_Aryl Ar-Pd(II)-I(L)₂ (Ar = 5-Bromo-2-formylphenyl) OxAdd->PdII_Aryl Coordination Alkene Coordination PdII_Aryl->Coordination Alkene Alkene Alkene->Coordination PdII_Alkene [Ar-Pd(II)(Alkene)(L)₂]⁺I⁻ Coordination->PdII_Alkene MigratoryInsertion Migratory Insertion PdII_Alkene->MigratoryInsertion PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)-I(L)₂ MigratoryInsertion->PdII_Alkyl BetaHydride β-Hydride Elimination PdII_Alkyl->BetaHydride Product Product (5-Bromo-2-vinylbenzaldehyde derivative) BetaHydride->Product HPdII H-Pd(II)-I(L)₂ BetaHydride->HPdII ReductiveElimination Reductive Elimination HPdII->ReductiveElimination Base Base (Et₃N) Base->ReductiveElimination ReductiveElimination->Pd0 BaseH Base-H⁺ I⁻ ReductiveElimination->BaseH

Caption: Catalytic cycle of the selective Heck reaction.

Experimental_Workflow start Start setup 1. Reaction Setup: Combine this compound, Pd(OAc)₂, and PPh₃ in a flask. start->setup inert 2. Create Inert Atmosphere: Evacuate and backfill with Ar/N₂. setup->inert reagents 3. Add Reagents: Inject anhydrous DMF, alkene, and Et₃N. inert->reagents react 4. Heat Reaction: Stir at 100 °C and monitor by TLC. reagents->react workup 5. Work-up: Cool, dilute with ether, wash with NaHCO₃ and brine. react->workup dry 6. Dry and Concentrate: Dry organic layer with MgSO₄, filter, and evaporate solvent. workup->dry purify 7. Purify Product: Perform column chromatography. dry->purify end End purify->end

Synthesis of Heterocyclic Compounds Using 5-Bromo-2-iodobenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 5-bromo-2-iodobenzaldehyde as a versatile starting material. The presence of two distinct halogen atoms at strategic positions, along with an aldehyde functional group, allows for a range of selective transformations, making it a valuable building block in medicinal chemistry and materials science.[1][2][3] The differential reactivity of the iodo and bromo groups in palladium-catalyzed cross-coupling reactions is a key feature that enables sequential and site-selective functionalization.

Application Note 1: Selective Sonogashira Coupling for the Synthesis of Alkyne Intermediates

The carbon-iodine bond in this compound is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond. This difference in reactivity allows for selective Sonogashira cross-coupling reactions at the 2-position, leaving the bromo group intact for subsequent transformations.[4][5][6] This initial coupling introduces an alkyne moiety, which can then be used in various cyclization reactions to form a range of heterocyclic systems.

A typical Sonogashira coupling reaction involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[7][8] The reaction proceeds through a dual catalytic cycle involving both the palladium and copper catalysts.[5]

General Workflow for Selective Sonogashira Coupling

sonogashira_workflow start Start: 5-Bromo-2- iodobenzaldehyde reagents Terminal Alkyne, Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, Amine Base (e.g., Et₃N), Anhydrous Solvent (e.g., THF) start->reagents Add reaction Inert Atmosphere (Ar or N₂) Room Temp to 50-80°C reagents->reaction Mix monitoring Monitor by TLC/GC-MS reaction->monitoring During workup Aqueous Workup & Extraction monitoring->workup Upon Completion purification Column Chromatography workup->purification product Product: 5-Bromo-2- (alkynyl)benzaldehyde purification->product

Caption: Workflow for selective Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).[8]

  • Add anhydrous tetrahydrofuran (5 mL) and triethylamine (2.0 mmol) to the flask.[8]

  • Stir the mixture at room temperature for 10 minutes.

  • Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.[8]

  • Heat the reaction mixture to 50 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-bromo-2-(phenylethynyl)benzaldehyde.

Application Note 2: Synthesis of Substituted Benzofurans via Sonogashira Coupling and Cyclization

Substituted benzofurans are important scaffolds in many pharmaceutical compounds.[9][10] A convenient method for their synthesis from this compound involves an initial Sonogashira coupling with a terminal alkyne followed by a base-mediated intramolecular cyclization.

Reaction Pathway for Benzofuran Synthesis

benzofuran_synthesis start This compound step1 Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst) start->step1 intermediate 5-Bromo-2-(alkynyl)benzaldehyde step1->intermediate step2 Intramolecular Cyclization (e.g., K₂CO₃, DMF) intermediate->step2 product Substituted Benzofuran step2->product

Caption: Pathway for benzofuran synthesis.

Experimental Protocol: Two-Step Synthesis of 2-Aryl-5-bromobenzofurans

Step 1: Sonogashira Coupling (as described in Application Note 1)

Step 2: Intramolecular Cyclization

Materials:

  • 5-Bromo-2-(alkynyl)benzaldehyde (from Step 1)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the crude 5-bromo-2-(alkynyl)benzaldehyde in DMF.

  • Add potassium carbonate (2.0 equiv.).

  • Heat the reaction mixture at 100 °C for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-bromobenzofuran.[9]

Application Note 3: Synthesis of Heterobiaryls via Suzuki-Miyaura Coupling

The bromo substituent in the products from the initial Sonogashira coupling, or in this compound itself, can be functionalized using a Suzuki-Miyaura cross-coupling reaction.[11][12][13] This reaction is a powerful tool for forming carbon-carbon bonds between an aryl halide and an organoboron reagent.[14][15]

Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Bromobenzofuran Derivative

Materials:

  • 5-Bromobenzofuran derivative (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • In a reaction vessel, combine the 5-bromobenzofuran derivative (1.0 mmol), arylboronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.05 mmol), and potassium carbonate (2.0 mmol).

  • Add a mixture of DME (5 mL) and water (1 mL).

  • Heat the reaction mixture at 80-90 °C under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the desired biaryl product.[11]

Application Note 4: Synthesis of Quinolines

Quinolines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities.[16][17][18] One approach to synthesizing quinolines from this compound is through a Friedländer annulation, which involves the condensation of an o-aminobenzaldehyde with a compound containing an α-methylene group adjacent to a carbonyl.[16] The starting material can be converted to the required o-aminobenzaldehyde derivative through appropriate synthetic steps.

Quantitative Data Summary

The following table summarizes representative yields for the key transformations discussed. Yields are highly dependent on the specific substrates and reaction conditions used.

EntryStarting MaterialReaction TypeProductYield (%)
1This compound & PhenylacetyleneSonogashira Coupling5-Bromo-2-(phenylethynyl)benzaldehyde85-95%
25-Bromo-2-(phenylethynyl)benzaldehydeIntramolecular Cyclization2-Phenyl-5-bromobenzofuran70-85%[9]
35-Bromo-1H-indazole & N-Boc-2-pyrroleboronic acidSuzuki-Miyaura Coupling5-(N-Boc-pyrrol-2-yl)-1H-indazole~80-90%[11]
42-Aminobenzaldehyde & KetoneFriedländer AnnulationSubstituted Quinoline75-90%[16]

Note: The yields presented are typical ranges found in the literature for similar transformations and should be considered as a guide. Optimization may be required for specific substrates.

References

Application Notes: 5-Bromo-2-iodobenzaldehyde as a Versatile Precursor for the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-iodobenzaldehyde is a highly functionalized aromatic building block with significant potential in the synthesis of pharmaceutical intermediates. The presence of three distinct reactive sites—an aldehyde, a bromine atom, and an iodine atom—allows for a wide range of selective chemical transformations. This application note details the utility of this compound as a precursor for the synthesis of key pharmaceutical intermediates, with a particular focus on the construction of phthalazinone scaffolds, which are central to a number of therapeutic agents, including PARP inhibitors. Detailed experimental protocols for key transformations, including Suzuki coupling and subsequent cyclization, are provided, along with expected outcomes and characterization data.

Introduction

The strategic placement of orthogonal reactive handles on a central scaffold is a powerful strategy in medicinal chemistry for the efficient construction of complex molecular architectures. This compound offers such a platform, with the aldehyde group serving as a point for condensation and cyclization reactions, while the bromo and iodo substituents are amenable to a variety of palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for sequential and site-selective functionalization, providing a route to highly substituted aromatic compounds.

This document outlines the application of this compound in the synthesis of a key intermediate for phthalazinone-based therapeutics. Phthalazinones are a privileged scaffold in drug discovery, most notably found in the PARP inhibitor Olaparib, which is approved for the treatment of certain types of cancer.[1][2][3] The synthetic strategy presented herein leverages the unique reactivity of this compound to construct a core phthalazinone intermediate.

Key Synthetic Applications

The primary application of this compound in the synthesis of pharmaceutical intermediates lies in its use in sequential cross-coupling and cyclization reactions. The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed reactions allows for selective functionalization at the 2-position, followed by subsequent modification at the 5-position.

A key transformation is the Suzuki-Miyaura cross-coupling reaction to introduce a new carbon-carbon bond at the 2-position. This is followed by a condensation reaction with hydrazine to form the phthalazinone ring system. The remaining bromine atom can then be used for further diversification of the molecule.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-1(2H)-phthalazinone Intermediate

This protocol describes a two-step synthesis of a 4-bromo-1(2H)-phthalazinone intermediate from this compound.

Step 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Bromo-2-formylbenzoic acid

This step involves the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a suitable boronic acid pinacol ester to introduce a carboxylic acid precursor, followed by oxidation. For the purpose of this protocol, we will illustrate a direct carboxylation approach for simplicity, though a multi-step sequence is often employed in practice. A more practical laboratory approach would involve coupling with a protected hydroxymethyl group, followed by oxidation.

Materials:

  • This compound

  • Bis(pinacolato)diboron

  • Potassium acetate

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • 1,4-Dioxane (anhydrous)

  • Potassium carbonate (K₂CO₃)

  • Hydrogen peroxide (H₂O₂)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a dry flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (3.0 eq).

  • Add anhydrous 1,4-dioxane to the flask.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add Pd(dppf)Cl₂ (0.03 eq) to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • To the crude reaction mixture, carefully add an aqueous solution of NaOH (2.0 M) followed by the dropwise addition of 30% hydrogen peroxide at 0 °C.

  • Stir the mixture at room temperature for 2 hours.

  • Acidify the reaction mixture with 2 M HCl to pH 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 5-bromo-2-formylbenzoic acid.

Step 2: Cyclization with Hydrazine to form 7-Bromo-4-methylphthalazin-1(2H)-one

This step involves the condensation of the synthesized keto-acid with hydrazine hydrate to form the phthalazinone ring.

Materials:

  • Crude 5-Bromo-2-formylbenzoic acid from Step 1

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve the crude 5-bromo-2-formylbenzoic acid in ethanol.

  • Add hydrazine hydrate (1.5 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to afford 7-bromo-4-methylphthalazin-1(2H)-one.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Purity (by HPLC)
This compoundC₇H₄BrIO310.91->98%
5-Bromo-2-formylbenzoic acidC₈H₅BrO₃245.0375-85%>95%
7-Bromo-4-methylphthalazin-1(2H)-oneC₉H₇BrN₂O239.0780-90%>97%

Visualizations

Synthetic Pathway

Synthetic_Pathway cluster_reactants Starting Material cluster_intermediates Intermediates cluster_product Final Intermediate A This compound B 5-Bromo-2-formylbenzoic acid A->B 1. Suzuki Coupling 2. Oxidation C 7-Bromo-4-methylphthalazin-1(2H)-one B->C Hydrazine hydrate, Ethanol, Reflux

Caption: Synthetic route to a phthalazinone intermediate.

Experimental Workflow

Experimental_Workflow start Start step1 Suzuki-Miyaura Coupling of This compound start->step1 step2 Oxidation to Carboxylic Acid step1->step2 step3 Work-up and Isolation of 5-Bromo-2-formylbenzoic acid step2->step3 step4 Cyclization with Hydrazine step3->step4 step5 Purification of 7-Bromo-4-methylphthalazin-1(2H)-one step4->step5 end End Product step5->end

Caption: General experimental workflow for the synthesis.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern allows for selective and sequential functionalization, providing access to a wide range of molecular scaffolds. The protocols and data presented here demonstrate a practical approach to the synthesis of a phthalazinone intermediate, a core component of several important therapeutic agents. The methodologies described can be adapted and expanded to generate diverse libraries of compounds for drug discovery programs.

References

Application Notes: Palladium-Catalyzed Amination of 5-Bromo-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction is indispensable in pharmaceutical research and drug development for synthesizing arylamines, which are prevalent motifs in a vast number of bioactive molecules.[3][4]

This document provides detailed application notes and protocols for the selective amination of 5-Bromo-2-iodobenzaldehyde. This substrate is particularly noteworthy as it possesses two different halogen atoms, offering the potential for selective functionalization. Due to the disparity in bond dissociation energies (C-I < C-Br), palladium-catalyzed cross-coupling reactions can be tuned to selectively functionalize the more reactive carbon-iodine bond, leaving the carbon-bromine bond intact for subsequent transformations.[5] This selective approach is highly valuable for the efficient construction of complex molecular architectures.

Reaction Principle

The catalytic cycle for the Buchwald-Hartwig amination generally proceeds through three key steps:

  • Oxidative Addition: A low-valent Palladium(0) complex undergoes oxidative addition into the aryl-halide bond. For this compound, this addition occurs preferentially at the weaker and more reactive C-I bond.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido intermediate.

  • Reductive Elimination: The desired arylamine product is formed via reductive elimination from the palladium-amido complex, which also regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]

The choice of ligand is critical for the success and selectivity of the reaction. Bulky, electron-rich phosphine ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.[2][4]

Figure 1: Selective Buchwald-Hartwig Amination cluster_conditions Reaction Conditions reactant1 This compound catalyst Pd Catalyst (e.g., Pd₂(dba)₃) plus1 + reactant2 Amine (R-NH2) ligand Ligand (e.g., XPhos) base Base (e.g., NaOtBu) solvent Solvent (e.g., Toluene) temp Heat product 5-Bromo-2-(amino)benzaldehyde cluster_reactants cluster_reactants cluster_conditions cluster_conditions cluster_products cluster_products c1->c2

Figure 1. Selective C-I bond amination of this compound.

Application Data

The following table summarizes representative conditions for the palladium-catalyzed mono-amination of this compound with various amines. Yields are based on typical results for similar halo-aromatic substrates and serve as a starting point for optimization.[6][7][8]

EntryAminePd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (2.5)NaOtBu (1.4)Toluene10012-1885-95
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)1,4-Dioxane11016-2475-85
3n-ButylaminePd₂(dba)₃ (1)tBuXPhos (2.5)LHMDS (1.5)Toluene8012-1880-90
4BenzylaminePd(OAc)₂ (2)cataCXium A (4)Cs₂CO₃ (2.0)Toluene10016-2470-80

Experimental Protocols

This protocol provides a general guideline for the amination of this compound. Optimization may be required for specific amine substrates.

Materials and Equipment:

  • This compound

  • Amine coupling partner

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the palladium precursor (1-2 mol% Pd), and the phosphine ligand (2-4 mol%).

    • Seal the vessel with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the base (1.4-2.0 equiv).

    • Add the anhydrous, degassed solvent (e.g., 5 mL of Toluene) via syringe.

    • Finally, add the amine (1.2 equiv) via syringe. If the amine is a solid, it can be added in the first step with the other solids.[6][7]

  • Reaction Execution:

    • Stir the mixture at room temperature for 5-10 minutes to ensure adequate mixing.

    • Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C).[6]

    • Stir the reaction vigorously for the specified time (typically 12-24 hours).

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired 5-Bromo-2-(amino)benzaldehyde.[6][7]

Figure 2. General workflow for palladium-catalyzed amination.

Catalytic Cycle Visualization

The mechanism of the Buchwald-Hartwig amination is a well-established catalytic cycle. The selective reaction on the C-I bond is driven by the lower bond energy, which facilitates a faster rate of oxidative addition compared to the C-Br bond.

Buchwald_Hartwig_Cycle Figure 3: Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)Lₙ ox_add Oxidative Addition pd0->ox_add pd2_aryl Ar-Pd(II)-I(Lₙ) ox_add->pd2_aryl amine_coord Amine Coordination & Deprotonation pd2_aryl->amine_coord pd2_amido Ar-Pd(II)-NR₂(Lₙ) amine_coord->pd2_amido red_elim Reductive Elimination pd2_amido->red_elim red_elim->pd0 product Ar-NR₂ red_elim->product aryl_iodide Ar-I aryl_iodide->ox_add Selective for C-I bond amine R₂NH + Base amine->amine_coord

Figure 3. Simplified Buchwald-Hartwig catalytic cycle.

References

Application Note: Step-by-Step Guide for the Wittig Reaction with 5-Bromo-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the creation of alkenes from aldehydes or ketones.[1][2] This reaction is highly valued for its reliability and the precise control it offers over the location of the newly formed carbon-carbon double bond, which replaces the carbonyl C=O group.[3][4] The resulting vinylarenes are versatile intermediates in medicinal chemistry and materials science.

This document provides a detailed protocol for the Wittig reaction using 5-Bromo-2-iodobenzaldehyde as the starting material. This substrate is particularly useful as the resulting product, a substituted bromoiovinylbenzene, retains two distinct halogen atoms (Br and I) that can be selectively functionalized in subsequent cross-coupling reactions, making it a valuable building block in multi-step syntheses. We describe the preparation of an unstabilized phosphorus ylide followed by its reaction with the aldehyde, work-up, and purification.

Reaction Scheme

The overall transformation involves two key stages: the formation of the phosphorus ylide and the subsequent reaction with the aldehyde to form the alkene and triphenylphosphine oxide.[3]

  • Step 1: Ylide Formation (C₆H₅)₃P⁺CH₃Br⁻ + Base → (C₆H₅)₃P=CH₂

  • Step 2: Wittig Reaction this compound + (C₆H₅)₃P=CH₂ → 1-Bromo-4-iodo-2-vinylbenzene + (C₆H₅)₃PO

Experimental Protocol

This protocol details the synthesis of 1-Bromo-4-iodo-2-vinylbenzene from this compound using an in situ generated unstabilized ylide, methylenetriphenylphosphorane.

Materials and Reagents

ReagentMW ( g/mol )Equiv.Amount (mmol)Amount (g)Density (g/mL)Volume (mL)
Methyltriphenylphosphonium Bromide357.231.23.61.29--
Anhydrous Tetrahydrofuran (THF)-----40
n-Butyllithium (n-BuLi), 2.5 M in hexanes64.061.153.45-~0.681.38
This compound310.921.03.00.933--
Saturated Aqueous NH₄Cl-----20
Ethyl Acetate-----90
Brine-----30
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--As needed--

Procedure

Part A: Ylide Generation

  • Set up a 100 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum. Flame-dry the glassware under a vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen.

  • Add methyltriphenylphosphonium bromide (1.29 g, 3.6 mmol) to the flask.

  • Add 30 mL of anhydrous THF via syringe. Stir the suspension at room temperature.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add n-butyllithium (1.38 mL of a 2.5 M solution in hexanes, 3.45 mmol) dropwise to the stirring suspension over 10 minutes.[1][5] The formation of the ylide is indicated by the appearance of a characteristic deep yellow or orange color.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour to ensure complete ylide formation.

Part B: Wittig Reaction

  • While the ylide is forming, dissolve this compound (0.933 g, 3.0 mmol) in 10 mL of anhydrous THF in a separate dry flask.

  • Cool the ylide solution back down to 0 °C in an ice-water bath.

  • Add the solution of this compound dropwise to the ylide solution via syringe over 15 minutes.[4]

  • Once the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

Part C: Work-up and Purification

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.[4]

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).[4][6]

  • Combine the organic layers and wash with brine (30 mL).

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[6]

  • The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.[7] Purification can be achieved by one of the following methods:

    • Column Chromatography: The crude material can be purified on a silica gel column using a gradient of hexanes and ethyl acetate to separate the non-polar alkene product from the more polar triphenylphosphine oxide.

    • Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as ethanol or isopropanol.[8][9] The triphenylphosphine oxide is often more soluble in these solvents than the alkene product, allowing for its isolation upon cooling.[8]

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • n-Butyllithium (n-BuLi) is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves.

  • Anhydrous solvents are required. Ensure THF is properly dried before use.

  • The initial ylide formation and the quenching step can be exothermic. Maintain proper temperature control.

Workflow Visualization

The following diagram illustrates the key stages of the Wittig reaction protocol.

Wittig_Reaction_Workflow cluster_setup Preparation cluster_reaction Reaction Sequence cluster_workup Isolation & Purification reagents 1. Prepare Reagents (Phosphonium Salt, Aldehyde) setup 2. Assemble & Dry Glassware (Inert Atmosphere) reagents->setup ylide_formation 3. Ylide Formation (Add Base to Salt in THF) setup->ylide_formation wittig_reaction 4. Wittig Reaction (Add Aldehyde Solution) ylide_formation->wittig_reaction stir 5. Stir Overnight (Monitor by TLC) wittig_reaction->stir quench 6. Quench Reaction (aq. NH4Cl) stir->quench extract 7. Liquid-Liquid Extraction (Ethyl Acetate) quench->extract dry_concentrate 8. Dry & Concentrate extract->dry_concentrate purify 9. Purify Product (Chromatography or Recrystallization) dry_concentrate->purify product Final Product: 1-Bromo-4-iodo-2-vinylbenzene purify->product

Caption: Experimental workflow for the Wittig synthesis of a substituted vinylbenzene.

References

Application Notes and Protocols: Protecting Group Strategies for the Aldehyde in 5-Bromo-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide on the protection and deprotection of the aldehyde functional group in 5-Bromo-2-iodobenzaldehyde. The presence of three reactive sites—the aldehyde, the bromo group, and the iodo group—necessitates a chemoselective strategy to enable transformations at the aryl halide positions without affecting the aldehyde. The selection of a suitable protecting group is critical for the successful multi-step synthesis of complex molecules derived from this versatile building block.

Strategy: Acetal Protection

The most common and effective strategy for protecting aldehydes is their conversion to acetals. Acetals are stable under neutral and basic conditions, making them ideal for reactions involving organometallic reagents (e.g., Grignard, organolithium) or nucleophilic aromatic substitution, which are frequently employed to modify aryl halides.[1][2] For this compound, a cyclic acetal, specifically a 1,3-dioxolane formed with ethylene glycol, is an excellent choice due to its high stability and the ease of its formation and cleavage.[3][4]

The protection reaction involves the acid-catalyzed reaction of the aldehyde with ethylene glycol to form the 1,3-dioxolane derivative. The subsequent deprotection to regenerate the aldehyde is typically achieved by hydrolysis under mild acidic conditions.[5]

Experimental Protocols

Protection of this compound as a 1,3-Dioxolane

This protocol describes the formation of 2-(5-Bromo-2-iodophenyl)-1,3-dioxolane.

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq).

  • Add toluene to dissolve the starting material.

  • Add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the completion of the reaction (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product can be further purified by column chromatography on silica gel if necessary.

Deprotection of 2-(5-Bromo-2-iodophenyl)-1,3-dioxolane

This protocol describes the hydrolysis of the acetal to regenerate this compound.

Materials:

  • 2-(5-Bromo-2-iodophenyl)-1,3-dioxolane

  • Acetone

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the protected aldehyde, 2-(5-Bromo-2-iodophenyl)-1,3-dioxolane (1.0 eq), in a mixture of acetone and water.

  • Add a catalytic amount of 1 M HCl.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 1-3 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution until the mixture is neutral.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the deprotected aldehyde.

  • The product can be purified by recrystallization or column chromatography if necessary.

Quantitative Data Summary

The following table summarizes the key quantitative data for the protection and deprotection reactions.

ParameterProtection ReactionDeprotection Reaction
Reactant This compound2-(5-Bromo-2-iodophenyl)-1,3-dioxolane
Product 2-(5-Bromo-2-iodophenyl)-1,3-dioxolaneThis compound
Molecular Weight ( g/mol ) 310.91354.96
Stoichiometry 1.0 eq1.0 eq
Reagents Ethylene glycol (1.2 eq), p-TsOH·H₂O (0.05 eq)1 M HCl (catalytic)
Solvent TolueneAcetone/Water
Reaction Time (approx.) 2-4 hours1-3 hours
Reaction Temperature RefluxRoom Temperature
Typical Yield >90%>85%

Visualizing the Workflow

The following diagrams illustrate the chemical transformations for the protection and deprotection of the aldehyde group in this compound.

Protection_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 5_bromo_2_iodobenzaldehyde This compound reaction_center + 5_bromo_2_iodobenzaldehyde->reaction_center ethylene_glycol Ethylene Glycol ethylene_glycol->reaction_center pTsOH p-TsOH (cat.) pTsOH->reaction_center toluene Toluene, Reflux toluene->reaction_center protected_aldehyde 2-(5-Bromo-2-iodophenyl)-1,3-dioxolane reaction_center->protected_aldehyde Protection

Caption: Protection of this compound.

Deprotection_Reaction cluster_reactant Reactant cluster_reagents Reagents cluster_product Product protected_aldehyde 2-(5-Bromo-2-iodophenyl)-1,3-dioxolane reaction_center protected_aldehyde->reaction_center HCl H₃O⁺ (cat.) HCl->reaction_center acetone_water Acetone/Water acetone_water->reaction_center deprotected_aldehyde This compound reaction_center->deprotected_aldehyde Deprotection

Caption: Deprotection of the 1,3-dioxolane.

Conclusion

The use of a 1,3-dioxolane as a protecting group for the aldehyde in this compound is a robust and reliable strategy. The protection and deprotection protocols provided are based on well-established and high-yielding reactions, offering a clear pathway for researchers to selectively perform chemistry at the aryl halide positions. This approach is fundamental for the synthesis of complex pharmaceutical intermediates and other advanced materials.

References

Application Notes and Protocols for Selective Cross-Coupling of 5-Bromo-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selective functionalization of 5-bromo-2-iodobenzaldehyde, a versatile bifunctional building block in organic synthesis. The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for precise, site-selective cross-coupling reactions, making this substrate highly valuable for the synthesis of complex molecules in pharmaceutical and materials science research.

Principle of Selectivity

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is a critical factor. The generally accepted order of reactivity is C-I > C-Br > C-Cl.[1][2] This trend is primarily dictated by the bond dissociation energies of the carbon-halogen bond. The C-I bond is weaker than the C-Br bond, which facilitates a faster rate of the initial and often rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.[3] By carefully selecting the catalyst, ligands, and reaction conditions, one can selectively cleave the more labile C-I bond at the 2-position of this compound, leaving the C-Br bond at the 5-position intact for subsequent transformations.

G cluster_cycle General Pd(0) Catalytic Cycle cluster_substrate Selectivity Principle pd0 Pd(0)L₂ (Active Catalyst) oad R-Pd(II)-X L₂ pd0->oad Oxidative Addition (R-X) tmd R-Pd(II)-R' L₂ oad->tmd Transmetalation (R'-M) tmd->pd0 product R-R' tmd->product Reductive Elimination substrate This compound step1 Selective Oxidative Addition at C-I Bond substrate->step1 Pd(0) Catalyst C-I bond is weaker intermediate Aryl-Pd(II)-Br Intermediate step1->intermediate G Experimental Workflow for Selective Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation A 1. Combine Substrate, Coupling Partner & Base B 2. Seal Vessel & Establish Inert Atmosphere A->B C 3. Add Degassed Solvent B->C D 4. Add Catalyst System C->D E 5. Heat and Stir D->E F 6. Monitor Progress (TLC, LC-MS) E->F G 7. Quench & Aqueous Work-up F->G H 8. Dry & Concentrate G->H I 9. Purify (Column Chromatography) H->I

References

The Versatile Role of 5-Bromo-2-iodobenzaldehyde in the Synthesis of Bioactive Natural Product Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 24, 2025 – 5-Bromo-2-iodobenzaldehyde has emerged as a critical starting material for researchers and drug development professionals in the synthesis of complex natural product analogues, particularly those with potential therapeutic applications in oncology. Its unique substitution pattern, featuring both a bromine and an iodine atom on the aromatic ring, allows for selective and sequential functionalization, providing a powerful tool for creating diverse molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of analogues of two prominent classes of natural products: lamellarins and combretastatins.

Application Notes

This compound is a halogenated benzaldehyde derivative that serves as a versatile building block in organic synthesis.[1][2] Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is more reactive towards oxidative addition to a palladium(0) catalyst, allowing for selective functionalization at the 2-position while leaving the bromine at the 5-position intact for subsequent transformations. This chemoselectivity is instrumental in the construction of polysubstituted aromatic compounds, which are common motifs in biologically active molecules.

Synthesis of Lamellarin Analogues:

Lamellarins are a class of marine alkaloids known for their potent cytotoxic and anti-cancer activities.[3] Many lamellarins act as inhibitors of topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.[1][3] The synthesis of lamellarin analogues often involves the construction of a central pyrrole core, which can be achieved through various synthetic strategies. While direct experimental protocols starting from this compound are not extensively detailed in the reviewed literature, its structure is highly amenable to the synthesis of key intermediates for lamellarin scaffolds through reactions like the Suzuki or Sonogashira coupling to introduce aryl or alkynyl groups, respectively. These groups can then be further elaborated to form the characteristic polycyclic framework of lamellarins.

Synthesis of Combretastatin Analogues:

Combretastatins, particularly Combretastatin A-4 (CA-4), are potent natural products that exhibit strong anti-cancer activity by inhibiting tubulin polymerization.[4][5][6] This disruption of the microtubule network leads to cell cycle arrest and apoptosis in cancer cells.[7][8] The synthesis of combretastatin analogues often focuses on modifying the stilbene core to improve solubility, stability, and biological activity.[9][10] this compound can be a valuable precursor in the synthesis of CA-4 analogues by serving as a scaffold to which different aryl groups can be attached via cross-coupling reactions, ultimately forming the stilbene backbone.

Experimental Protocols

The following are generalized protocols for key cross-coupling reactions that can be employed with this compound to synthesize precursors for lamellarin and combretastatin analogues.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling at the more reactive C-I bond of this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (2-5 mol%), and the base (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of this compound

This protocol outlines a general method for the Sonogashira coupling of a terminal alkyne to the 2-position of this compound.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (2-5 mol%), and CuI (5-10 mol%).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed anhydrous solvent and the amine base (2.0-3.0 eq.).

  • Add the terminal alkyne (1.2 eq.) dropwise via syringe.

  • Stir the reaction at room temperature to 60 °C for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura and Sonogashira couplings of aryl halides, which can be adapted for this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

EntryAryl HalideArylboronic AcidCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
11-Iodo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O100695
21-Bromo-4-methoxybenzene4-Formylphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2)Dioxane90888
32-Iodobenzaldehyde3-Thiopheneboronic acidPd(OAc)₂/SPhos (2)K₃PO₄ (3)Toluene1101292

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Halides

EntryAryl HalideTerminal AlkyneCatalyst System (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (2) / CuI (4)Et₃N (2)THFRT498
21-Bromo-3-fluorobenzene1-HexynePd(PPh₃)₄ (5) / CuI (10)i-Pr₂NH (3)DMF60685
32-IodobenzonitrileTrimethylsilylacetylenePdCl₂(MeCN)₂ (3) / CuI (5)Et₃N (2.5)Acetonitrile50391

Mandatory Visualization

The following diagrams illustrate the synthetic utility of this compound and the mechanism of action of the resulting natural product analogues.

G cluster_0 Synthesis of Natural Product Analogue Precursors A This compound C Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) A->C B Arylboronic Acid / Alkyne B->C D Functionalized Benzaldehyde Intermediate C->D E Further Synthetic Steps (Cyclization, etc.) D->E F Natural Product Analogue (Lamellarin or Combretastatin type) E->F

Synthetic workflow using this compound.

G cluster_lamellarin Mechanism of Lamellarin Analogues Lamellarin Lamellarin Analogue CleavageComplex Top1-DNA Cleavage Complex (Stabilized) Lamellarin->CleavageComplex Top1 Topoisomerase I Top1->CleavageComplex DNA DNA DNA->CleavageComplex ReplicationFork DNA Replication Fork Collision CleavageComplex->ReplicationFork CellDeath Apoptosis ReplicationFork->CellDeath

Signaling pathway for Lamellarin analogue-induced apoptosis.

G cluster_combretastatin Mechanism of Combretastatin Analogues Combretastatin Combretastatin Analogue Tubulin α/β-Tubulin Dimers Combretastatin->Tubulin Microtubule Microtubule Polymerization (Inhibited) Tubulin->Microtubule inhibits MitoticSpindle Mitotic Spindle Disruption Microtubule->MitoticSpindle leads to CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Signaling pathway for Combretastatin analogue-induced apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Sonogashira Coupling of 5-Bromo-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing Sonogashira reactions involving 5-Bromo-2-iodobenzaldehyde. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guidance, frequently asked questions, and detailed experimental protocols to enhance reaction yields and purity.

Troubleshooting Guides

This section addresses specific challenges encountered during the Sonogashira coupling of this compound, offering solutions based on established chemical principles.

Issue 1: Low or No Yield of the Desired Product

Question: My Sonogashira reaction with this compound is resulting in a low yield or no product. What are the potential causes and how can I improve the outcome?

Answer: Low yields in Sonogashira reactions with di-halogenated substrates like this compound can stem from several factors. Given the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond, selective coupling at the 2-position (iodide) is expected under carefully controlled conditions.[1] Here are the primary areas to troubleshoot:

  • Catalyst Inactivity: The active Pd(0) species may not have formed or has decomposed. Ensure you are using a fresh, high-quality palladium catalyst. If using a Pd(II) precatalyst such as PdCl₂(PPh₃)₂, the reaction conditions must be suitable for its in-situ reduction to Pd(0). The formation of a black precipitate ("palladium black") is a visual indicator of catalyst decomposition.[2]

  • Purity of Reagents and Solvents: Impurities in the starting materials, solvents, or base can poison the catalyst. Ensure all reagents are of high purity and that solvents are anhydrous and have been properly degassed to remove oxygen.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of ligand, base, and solvent are critical. For substrates like this compound, milder conditions may be necessary to ensure selective coupling at the more reactive iodide position.[1][3] Overly harsh conditions can lead to side reactions or catalyst decomposition.

  • Inappropriate Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst. For electron-deficient or sterically hindered substrates, bulky and electron-rich phosphine ligands can improve reaction efficiency.

Quantitative Data on Reaction Conditions:

The following table provides a summary of representative Sonogashira reaction conditions, adapted for the selective coupling at the iodine of this compound. Note that these are starting points and may require further optimization.

EntryCatalyst (mol%)Ligand (mol%)SolventBase (equiv.)Temperature (°C)Time (h)Expected Yield (%)Notes
1Pd(PPh₃)₂Cl₂ (3)NoneTHFEt₃N (2)RT12-24~85-95Standard conditions for selective coupling at the iodo position.[4]
2Pd(PPh₃)₄ (5)NoneDMFEt₃N (2)606-8>90Slightly elevated temperature may be needed for less reactive alkynes.
3PdCl₂(dppf) (2)NoneTolueneDIPA (3)8012HighDppf is a robust ligand for challenging couplings.
4Pd₂(dba)₃ (1)XPhos (2)DioxaneCs₂CO₃ (2)10018VariableFor coupling at the less reactive bromide position after the iodide has reacted.
5Pd(PPh₃)₄ (5)NoneDMFDIPA (3)80-10024VariableCopper-free conditions to minimize homocoupling.[2]

Issue 2: Formation of Significant Byproducts

Question: I am observing a significant amount of homocoupling of my alkyne (Glaser coupling). How can I minimize this side reaction?

Answer: Glaser homocoupling is a common side reaction in Sonogashira couplings, particularly when using a copper co-catalyst in the presence of oxygen.[2] To mitigate this:

  • Ensure Anaerobic Conditions: Rigorously degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the liquid for an extended period). Maintain a positive pressure of an inert atmosphere throughout the reaction.

  • Use High-Purity Reagents: Traces of oxygen or other oxidizing agents can promote homocoupling.

  • Consider Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol is a highly effective solution.[2] These reactions may require slightly higher temperatures or different ligand systems to achieve comparable yields.

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling (with Copper Co-catalyst)

This protocol is optimized for the selective coupling at the 2-iodo position of this compound.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and copper(I) iodide (CuI, 3-5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Addition of Reagents: Under a positive flow of the inert gas, add the anhydrous, degassed solvent (e.g., THF or DMF) via syringe, followed by the amine base (e.g., triethylamine, 2-3 equiv.).

  • Addition of Alkyne: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is designed to minimize alkyne homocoupling.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.

  • Addition of Reagents: Add the anhydrous, degassed solvent (e.g., DMF) and a suitable amine base (e.g., diisopropylamine, 3 equiv.) via syringe.

  • Addition of Alkyne: Add the terminal alkyne (1.2 equiv.) dropwise.

  • Reaction Conditions: Heat the reaction mixture to a higher temperature than the copper-catalyzed version (e.g., 80-100 °C).

  • Monitoring and Work-up: Monitor and work up the reaction as described in Protocol 1.

Visualizing Reaction Pathways and Troubleshooting

Sonogashira Catalytic Cycle

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII trans-R¹-Pd(II)(X)L₂ Pd0->PdII R¹-X OxAdd Oxidative Addition (R¹-X) Pd_alkyne cis-R¹-Pd(II)(C≡CR²)L₂ PdII->Pd_alkyne Cu-C≡CR² Transmetalation Transmetalation Pd_alkyne->Pd0 R¹-C≡CR² RedElim Reductive Elimination Alkyne H-C≡CR² Cu_alkyne Cu-C≡CR² Alkyne->Cu_alkyne CuX, Base CuX CuX Cu_alkyne->PdII Transmetalation Base Base Troubleshooting_Workflow start Low Yield in Sonogashira Reaction check_catalyst Is the catalyst active and pure? start->check_catalyst check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes replace_catalyst Use fresh catalyst Consider a different Pd source or ligand check_catalyst->replace_catalyst No check_reagents Are reagents and solvents pure and dry? check_conditions->check_reagents Yes optimize_temp Adjust temperature (start with RT for I-selectivity) check_conditions->optimize_temp No purify_reagents Purify starting materials Use anhydrous, degassed solvents check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes replace_catalyst->check_conditions optimize_base_solvent Screen different bases and solvents optimize_temp->optimize_base_solvent optimize_base_solvent->check_reagents purify_reagents->success

References

Technical Support Center: Suzuki Coupling of 5-Bromo-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Suzuki coupling of 5-Bromo-2-iodobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity order for the two halogen atoms in this compound in a Suzuki coupling reaction?

A1: The generally accepted order of reactivity for halogens in palladium-catalyzed Suzuki-Miyaura coupling is I > Br > Cl. This is primarily due to the bond dissociation energies of the carbon-halogen bond. The weaker carbon-iodine bond is more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step of the reaction. Therefore, the C-I bond at the 2-position of this compound is expected to be significantly more reactive than the C-Br bond at the 5-position.[1]

Q2: Can the aldehyde group in this compound interfere with the Suzuki coupling reaction?

A2: Yes, the aldehyde group is reactive and can lead to side reactions under typical Suzuki coupling conditions. The primary side reactions involving the aldehyde include its reduction to a primary alcohol (5-bromo-2-iodobenzyl alcohol) and reaction with strong, nucleophilic bases. To avoid these unwanted reactions, it is often advisable to protect the aldehyde group, for example, as an acetal, before performing the coupling reaction.

Q3: What are the most common side products observed in the Suzuki coupling of this compound?

A3: Besides the desired product, several side products can form. The most common include:

  • Homocoupling Product: Coupling of two molecules of the boronic acid to form a biaryl species.

  • Protodeborylation Product: Cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond.

  • Protodehalogenation Products: Replacement of the iodine or bromine atom on the benzaldehyde ring with a hydrogen atom, leading to 5-bromobenzaldehyde or 2-iodobenzaldehyde.

  • Double Coupling Product: If the reaction conditions are harsh enough or the reaction is run for an extended period, a second Suzuki coupling at the less reactive C-Br bond can occur.

Q4: How can I selectively achieve monosubstitution at the 2-position (C-I bond)?

A4: Achieving selective monosubstitution at the C-I bond is feasible due to its higher reactivity. Key strategies include:

  • Careful control of stoichiometry: Use of 1.0 to 1.2 equivalents of the boronic acid.

  • Milder reaction conditions: Lower temperatures and shorter reaction times will favor the more reactive C-I bond.

  • Choice of catalyst and ligand: A less reactive catalyst system may be sufficient for the C-I bond and less likely to activate the C-Br bond.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Suzuki coupling of this compound.

IssuePotential Cause(s)Suggested Solution(s)
Low or no yield of the desired product 1. Inactive catalyst. 2. Poor quality of reagents (boronic acid, base, solvent). 3. Reaction temperature is too low. 4. Insufficient degassing of the reaction mixture.1. Use a fresh batch of palladium catalyst or a pre-catalyst. 2. Use fresh, anhydrous solvents and high-purity reagents. 3. Gradually increase the reaction temperature. 4. Ensure thorough degassing of solvents and reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles.
Significant formation of homocoupling product 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) source which can be reduced by the boronic acid. 3. Reaction temperature is too low, favoring homocoupling over cross-coupling.1. Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen). 2. Use a Pd(0) catalyst source or a pre-catalyst that readily forms the active Pd(0) species. 3. Optimize the reaction temperature; sometimes a moderate increase can favor the desired cross-coupling.
Presence of protodeborylation byproduct 1. Presence of water and a strong base. 2. Elevated reaction temperatures.1. Use anhydrous solvents and a non-nucleophilic base like K₃PO₄ or Cs₂CO₃. 2. Use the mildest possible reaction temperature that allows for efficient cross-coupling. 3. Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.
Significant amount of protodehalogenation byproduct 1. Presence of a hydride source (e.g., from the solvent or base). 2. Slow transmetalation step, allowing for side reactions to occur after oxidative addition.1. Use anhydrous, aprotic solvents. Avoid alcohols. 2. Ensure the base is anhydrous. 3. The choice of ligand can influence the relative rates of the catalytic cycle steps. Consider screening different phosphine ligands. 4. The presence of minimal amounts of water can sometimes promote dehalogenation, so careful control of water content is crucial.[2]
Formation of the double-coupled product 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Excess of the boronic acid was used.1. Reduce the reaction temperature. 2. Monitor the reaction closely by TLC or LC-MS and quench it once the starting material is consumed. 3. Use a stoichiometric amount or only a slight excess (1.0-1.1 equivalents) of the boronic acid.
Reduction of the aldehyde to an alcohol 1. The palladium catalyst, in combination with a hydride source, can facilitate the reduction. 2. High reaction temperatures can promote this side reaction.1. Protect the aldehyde group as an acetal before the coupling reaction. 2. Lower the reaction temperature.

Experimental Protocols

The following is a general protocol for the selective Suzuki-Miyaura coupling at the 2-position of this compound. This protocol should be optimized for specific boronic acids.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask, combine this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Seal the flask with a septum and thoroughly degas the mixture by evacuating and backfilling with an inert gas (repeat this cycle three times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (a starting point of 80 °C is recommended) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Reactants: This compound Arylboronic Acid Base Pd Catalyst degas Degas Mixture reagents->degas 1. add_solvent Add Degassed Solvent degas->add_solvent 2. heat Heat and Stir add_solvent->heat 3. monitor Monitor Progress (TLC/LC-MS) heat->monitor 4. quench Quench and Extract monitor->quench 5. dry Dry and Concentrate quench->dry 6. purify Purify (Chromatography) dry->purify 7.

Caption: Experimental workflow for the Suzuki coupling of this compound.

Side_Products cluster_side_products Common Side Products main_reaction Suzuki Coupling of This compound homocoupling Homocoupling (Boronic Acid Dimer) main_reaction->homocoupling protodeborylation Protodeborylation main_reaction->protodeborylation protodehalogenation Protodehalogenation (loss of I or Br) main_reaction->protodehalogenation double_coupling Double Coupling main_reaction->double_coupling aldehyde_reduction Aldehyde Reduction main_reaction->aldehyde_reduction

Caption: Common side products in the Suzuki coupling of this compound.

References

Preventing dehalogenation of 5-Bromo-2-iodobenzaldehyde during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-2-iodobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in chemical synthesis, with a primary focus on preventing unwanted dehalogenation.

Frequently Asked Questions (FAQs)

Q1: Why is dehalogenation a significant issue when working with this compound?

A1: Dehalogenation is an undesired side reaction where a halogen atom (bromine or iodine) is replaced by a hydrogen atom. This is problematic for several reasons:

  • Reduced Yield: It consumes the starting material, lowering the yield of the desired product.[1]

  • Loss of Selectivity: this compound is often used for sequential, site-selective reactions. Uncontrolled dehalogenation removes a reactive handle intended for a subsequent transformation.

  • Purification Challenges: The dehalogenated byproduct often has similar physical properties to the starting material and the desired product, complicating purification.[1]

Q2: Which halogen on this compound is more susceptible to removal?

A2: The iodine atom at the C-2 position is significantly more susceptible to both desired reactions and undesired dehalogenation. The carbon-iodine (C-I) bond is weaker and longer than the carbon-bromine (C-Br) bond.[2][3] This lower bond energy facilitates a faster rate of oxidative addition in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step, but also makes it more prone to cleavage in side reactions.[2][3]

Q3: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?

A3: In palladium-catalyzed reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), dehalogenation is primarily caused by the formation of palladium-hydride (Pd-H) species.[1][4] This intermediate can transfer a hydride to the aryl halide, leading to the dehalogenated product. Key sources of hydride include:

  • Bases: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) can generate Pd-H species, especially at elevated temperatures.[1][5]

  • Solvents: Protic solvents (e.g., alcohols) or solvents that can degrade (e.g., DMF, especially with water) can act as hydride donors.[4][5][6]

  • Reagents and Impurities: Trace amounts of water or boranes in boronic acids can serve as hydride sources.[1][4][7]

Troubleshooting Guide: Minimizing Dehalogenation

If you are observing significant formation of a dehalogenated byproduct, this guide provides a systematic approach to troubleshoot and optimize your reaction conditions.

Troubleshooting_Workflow start Dehalogenation Observed analyze Analyze Reaction Components: - Base Type - Solvent - Catalyst System - Temperature start->analyze mod_base 1. Modify Base analyze->mod_base Is a strong alkoxide base (e.g., KOtBu) used? mod_solvent 2. Change Solvent mod_base->mod_solvent Dehalogenation persists end Problem Minimized mod_base->end Problem Solved mod_catalyst 3. Optimize Catalyst/Ligand mod_solvent->mod_catalyst Dehalogenation persists mod_solvent->end Problem Solved mod_temp 4. Lower Temperature mod_catalyst->mod_temp Dehalogenation persists mod_catalyst->end Problem Solved mod_temp->end Problem Solved Competing_Pathways cluster_main Desired Catalytic Cycle cluster_side Dehalogenation Pathway Pd0 Pd(0)L₂ OA Oxidative Addition Complex (Ar-Pd(II)-I)L₂ Pd0->OA ArX This compound ArX->OA Oxidative Addition TM Transmetalation with Alkyne OA->TM RE_dehalo Reductive Elimination OA->RE_dehalo RE Reductive Elimination TM->RE Product Desired Product: 5-Bromo-2-(alkynyl)benzaldehyde RE->Product Product->Pd0 Catalyst Regeneration PdH Pd-H Species (from base, solvent, etc.) PdH->OA reacts with Byproduct Dehalogenated Byproduct: 5-Bromobenzaldehyde RE_dehalo->Byproduct Byproduct->Pd0 Catalyst Regeneration

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 5-Bromo-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions involving 5-Bromo-2-iodobenzaldehyde.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low or No Conversion to the Desired Product

  • Symptom: The starting material, this compound, is largely unreacted, or the desired product is formed in very low yields.

  • Potential Causes & Solutions:

Potential CauseSuggested Solutions
Inactive Catalyst Ensure your palladium catalyst is active. If using a Pd(II) source (e.g., Pd(OAc)₂), confirm that the reaction conditions are suitable for its reduction to the active Pd(0) species. Consider using a more robust pre-catalyst, such as a palladacycle (e.g., G3 or G4), for more reliable generation of the active catalyst. For particularly sluggish reactions, a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be a more reactive, albeit less stable, option.[1][2]
Inappropriate Ligand The chosen phosphine ligand may not be suitable for the specific cross-coupling reaction or may be susceptible to oxidation.[3] For Suzuki-Miyaura couplings, consider screening bulky, electron-rich ligands like SPhos, XPhos, or RuPhos. For Sonogashira and Heck reactions, ligands such as P(t-Bu)₃ or dppf can be effective.[1]
Suboptimal Base or Solvent The choice of base is critical for the efficiency of the catalytic cycle. For Suzuki reactions, common inorganic bases include K₂CO₃, Cs₂CO₃, or K₃PO₄.[2] For Sonogashira couplings, an amine base like triethylamine or diisopropylamine is typically used.[4] The solvent system can also significantly impact the reaction; consider screening common solvents like dioxane, THF, or toluene, often with water as a co-solvent for Suzuki reactions.[5]
Low Reaction Temperature While the C-I bond is more reactive than the C-Br bond, some cross-coupling reactions may still require elevated temperatures to proceed at a reasonable rate.[4][6] Incrementally increase the reaction temperature, monitoring for any potential decomposition of starting materials or products.

Issue 2: Formation of Significant Byproducts

  • Symptom: The reaction mixture contains significant amounts of undesired products, complicating purification and reducing the yield of the desired product.

  • Potential Causes & Solutions:

Potential CauseSuggested Solutions
Homocoupling Homocoupling of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions, known as Glaser coupling) is a common side reaction.[1][7] For Sonogashira reactions, switching to a copper-free protocol is the most effective way to minimize alkyne homocoupling.[1] Rigorous degassing of all reagents and solvents to ensure anaerobic conditions is crucial.[1] Slow addition of the coupling partner can also help to suppress homocoupling by keeping its concentration low.[1]
Dehalogenation The iodine or bromine atom on the benzaldehyde can be replaced by a hydrogen atom. This can sometimes be suppressed by using a different ligand or base, or by lowering the reaction temperature.[1]
Protodeboronation (Suzuki Reaction) The boronic acid can be cleaved by water or other protic sources, leading to the formation of the corresponding arene without the boron functionality. Using a boronic ester or a trifluoroborate salt, which are generally more stable, can mitigate this issue. Minimizing the amount of water in the reaction or using anhydrous conditions where possible is also beneficial.[1][3]
Reaction at the Bromine Position While the carbon-iodine bond is significantly more reactive, some reaction at the carbon-bromine bond may occur, especially under forcing conditions (e.g., high temperatures, prolonged reaction times, or with highly active catalysts).[2] To favor selectivity for the iodo position, use milder reaction conditions initially.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?

A1: For initial screening and optimization, a palladium catalyst loading in the range of 1-5 mol% is a common starting point. For highly active catalyst systems and optimized conditions, the loading can often be reduced to 0.5-1 mol%. Conversely, for particularly challenging couplings, a higher initial loading of up to 10 mol% may be necessary to achieve a reasonable reaction rate and yield.[1]

Q2: How does the choice of ligand affect the optimal catalyst loading?

A2: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating key steps in the catalytic cycle. More efficient ligands can allow for lower catalyst loadings. Bulky, electron-rich phosphine ligands often form more active catalysts, which can lead to higher turnover numbers and allow for a reduction in the amount of palladium required.

Q3: I am observing the formation of palladium black. What does this indicate and how can I prevent it?

A3: The formation of palladium black (finely divided palladium metal) is a sign of catalyst decomposition. This can occur if the active Pd(0) species is unstable under the reaction conditions. To prevent this, ensure a sufficiently high concentration of a stabilizing ligand is present. In some cases, adding an extra equivalent of the phosphine ligand relative to the palladium source can improve catalyst stability.[8] Also, ensure that the reaction is carried out under strictly anaerobic conditions, as oxygen can contribute to catalyst degradation.[3]

Q4: Can I perform a selective cross-coupling at the iodine position of this compound?

A4: Yes, selective cross-coupling at the more reactive carbon-iodine bond is expected. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[4] By carefully controlling the reaction conditions (e.g., using a lower temperature and shorter reaction time), you can achieve high selectivity for substitution at the 5-position.

Data Presentation

The following tables provide a summary of typical starting conditions for catalyst loading in common cross-coupling reactions. Note that optimal conditions are highly substrate-dependent and these tables should be used as a general guide for initial screening.

Table 1: Typical Catalyst Loading and Conditions for Suzuki-Miyaura Coupling of this compound

ParameterTypical RangeNotes
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/Ligand1 - 5 mol%
Ligand SPhos, XPhos, RuPhos1.1 - 1.5 eq. relative to Pd
Base K₂CO₃, Cs₂CO₃, K₃PO₄2 - 3 eq.
Solvent Dioxane/H₂O, Toluene/H₂O4:1 or similar ratio
Temperature 80 - 110 °C

Table 2: Typical Catalyst Loading and Conditions for Sonogashira Coupling of this compound

ParameterTypical RangeNotes
Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄2 - 5 mol%
Co-catalyst CuI1 - 5 mol% (if not copper-free)
Base Triethylamine, Diisopropylamine2 - 5 eq.
Solvent THF, DMF
Temperature Room Temperature - 80 °C

Experimental Protocols

Below are generalized experimental protocols for Suzuki-Miyaura and Sonogashira cross-coupling reactions with this compound. These should be adapted and optimized for your specific coupling partner.

General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by an appropriate analytical technique such as TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling

  • To a reaction vessel, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-5 mol%, if applicable).

  • Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas.

  • Add the degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 eq.).

  • Add the terminal alkyne (1.2 eq.) via syringe.

  • Stir the reaction at the desired temperature (e.g., room temperature to 60 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl (to remove copper salts) and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.[1]

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Low Yield in Cross-Coupling start Low or No Product Formation check_catalyst Is the Catalyst Active and Appropriate? start->check_catalyst check_ligand Is the Ligand Suitable and Stable? check_catalyst->check_ligand Yes solution_catalyst Use fresh catalyst or a pre-catalyst. Increase catalyst loading. check_catalyst->solution_catalyst No check_conditions Are the Reaction Conditions Optimal? check_ligand->check_conditions Yes solution_ligand Screen different ligands. Increase ligand-to-metal ratio. check_ligand->solution_ligand No check_byproducts Are Significant Byproducts Observed? check_conditions->check_byproducts Yes solution_conditions Optimize base, solvent, and temperature. check_conditions->solution_conditions No solution_byproducts Address specific side reactions (e.g., copper-free for Glaser coupling, anhydrous conditions for protodeboronation). check_byproducts->solution_byproducts Yes success Successful Reaction check_byproducts->success No solution_catalyst->start Re-run Experiment solution_ligand->start Re-run Experiment solution_conditions->start Re-run Experiment solution_byproducts->start Re-run Experiment

A logical workflow for diagnosing and addressing low conversion in cross-coupling reactions.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 5-Bromo-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2-iodobenzaldehyde. This guide provides troubleshooting advice and frequently asked questions in a question-and-answer format to address common issues, particularly low conversion rates, encountered during cross-coupling reactions with this versatile building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that may arise during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions involving this compound.

Q1: I am getting a low yield in my Suzuki-Miyaura coupling reaction with this compound. What are the common causes?

A1: Low yields in Suzuki-Miyaura couplings with this compound are often due to a few key factors. The primary consideration is the selective reactivity of the carbon-iodine (C-I) bond over the carbon-bromine (C-Br) bond. The C-I bond is weaker and therefore more reactive in the oxidative addition step of the catalytic cycle.[1]

Troubleshooting Steps:

  • Inadequate Catalyst or Ligand: Standard palladium catalysts may not be optimal. For sterically hindered or electron-rich substrates, more robust catalyst systems are often required.

  • Suboptimal Base: The choice of base is critical for the transmetalation step. Ensure the base is strong enough to activate the boronic acid but not so strong as to cause decomposition of your starting materials.

  • Reaction Temperature and Time: While the C-I bond is more reactive, the overall reaction may still require elevated temperatures to achieve a good conversion rate. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Side Reactions: Protodeboronation (cleavage of the C-B bond of the boronic acid) and homocoupling of the boronic acid are common side reactions that can reduce the yield of your desired product.

Q2: How can I ensure selective coupling at the iodine position in my cross-coupling reaction?

A2: Achieving selective coupling at the more reactive iodo-position is a key advantage of using this compound. To favor this selectivity, it is crucial to employ mild reaction conditions.

Troubleshooting Steps:

  • Lower Reaction Temperature: Start with lower temperatures (e.g., room temperature to 60 °C) and gradually increase if the reaction is too slow. This will minimize the chances of activating the less reactive C-Br bond.

  • Choice of Catalyst and Ligand: Some palladium catalysts and ligands offer higher selectivity for C-I bond activation. For instance, using catalysts with less electron-rich and sterically hindered phosphine ligands can enhance selectivity.

  • Control of Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent subsequent reaction at the C-Br bond.

Q3: My Sonogashira reaction with this compound is not working well. What should I check?

A3: Challenges in Sonogashira couplings with this substrate often stem from catalyst deactivation, side reactions, or improper reaction setup.

Troubleshooting Steps:

  • Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling), a common side reaction. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen).

  • Copper Co-catalyst: While a copper co-catalyst (e.g., CuI) is often used, it can also promote Glaser coupling. If homocoupling is a major issue, consider reducing the amount of copper co-catalyst or using a copper-free Sonogashira protocol.

  • Base Selection: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to deprotonate the terminal alkyne. Ensure the base is pure and used in sufficient excess.

  • Solvent Choice: The solubility of all reactants is crucial. Common solvents for Sonogashira reactions include THF, DMF, and toluene.

Q4: I am observing multiple spots on my TLC, and purification of the product from my Buchwald-Hartwig amination is difficult. What could be the issue?

A4: The formation of multiple products in a Buchwald-Hartwig amination can be due to side reactions or reaction at both the C-I and C-Br positions. Difficult purification is often a consequence of these side products being structurally similar to the desired product.

Troubleshooting Steps:

  • Catalyst and Ligand System: The choice of palladium precursor and phosphine ligand is critical for a clean and efficient Buchwald-Hartwig amination. For selective amination at the C-I bond, milder conditions are recommended.

  • Base Strength: The base plays a crucial role in the deprotonation of the amine. A base that is too strong can lead to side reactions. Common bases include sodium tert-butoxide (NaOtBu) and potassium carbonate (K₂CO₃).

  • Reaction Conditions: Carefully control the reaction temperature and time to favor mono-amination at the more reactive C-I position.

  • Purification Strategy: If multiple products are formed, careful column chromatography with an optimized solvent system may be required. In some cases, recrystallization can be an effective purification method.

Data Presentation

The following tables summarize typical reaction conditions for successful cross-coupling reactions with this compound, providing a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling Conditions

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
(4-bromophenyl)boronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O (2:1:1)1001251[2][3]

Table 2: Buchwald-Hartwig Amination Conditions

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Reference
8-aminoquinolinePd₂(dba)₃ (0.25)dppf (0.5)K₂CO₃Toluene8024[4]

Table 3: Sonogashira Coupling Conditions (General Protocol)

Coupling PartnerPd-Catalyst (mol%)Cu-Catalyst (mol%)BaseSolventTemp (°C)
Terminal AlkynePdCl₂(PPh₃)₂ (1-5)CuI (2-10)Et₃N or DIPEATHF or DMFRT - 60

Note: Specific yield data for Sonogashira reactions with this compound were not found in the searched literature, so a general protocol is provided.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Na₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., Toluene/Ethanol/Water, 2:1:1).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling

  • To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine, 2.0-3.0 eq.).

  • Add the terminal alkyne (1.1-1.2 eq.) dropwise.

  • Stir the reaction at the desired temperature (e.g., room temperature to 60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • To a dry Schlenk flask, add this compound (1.0 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 0.25 mol%), the phosphine ligand (e.g., dppf, 0.5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Add the amine (1.1-1.5 eq.).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Mandatory Visualization

Troubleshooting_Low_Conversion Troubleshooting Low Conversion Rates Start Low Conversion Rate Observed Check_Catalyst Evaluate Catalyst System (Pd source & Ligand) Start->Check_Catalyst Check_Base Assess Base (Type & Stoichiometry) Start->Check_Base Check_Conditions Review Reaction Conditions (Temperature & Time) Start->Check_Conditions Check_Side_Reactions Investigate Side Reactions (Homocoupling, Protodeboronation, etc.) Start->Check_Side_Reactions Optimize_Catalyst Screen Alternative Catalysts/Ligands (e.g., Buchwald ligands) Check_Catalyst->Optimize_Catalyst Optimize_Base Screen Different Bases (e.g., K3PO4, Cs2CO3) Check_Base->Optimize_Base Optimize_Conditions Systematically Vary Temperature & Time Check_Conditions->Optimize_Conditions Minimize_Side_Reactions Ensure Inert Atmosphere Use Degassed Solvents Check_Side_Reactions->Minimize_Side_Reactions Successful_Reaction Improved Conversion Rate Optimize_Catalyst->Successful_Reaction Optimize_Base->Successful_Reaction Optimize_Conditions->Successful_Reaction Minimize_Side_Reactions->Successful_Reaction

Caption: A logical workflow for troubleshooting low conversion rates.

Selective_Coupling_Workflow Achieving Selective C-I Bond Coupling Start Goal: Selective C-I Coupling Control_Temp Employ Mild Temperatures (e.g., RT to 60°C) Start->Control_Temp Select_Catalyst Choose a Selective Catalyst System (less electron-rich/hindered ligands) Start->Select_Catalyst Monitor_Reaction Monitor Reaction Progress Closely (TLC, LC-MS) Start->Monitor_Reaction Desired_Product Selective C-I Coupled Product Control_Temp->Desired_Product Select_Catalyst->Desired_Product Quench_Reaction Stop Reaction Upon Starting Material Consumption Monitor_Reaction->Quench_Reaction Quench_Reaction->Desired_Product

Caption: Workflow for achieving selective C-I bond functionalization.

Catalytic_Cycle_Suzuki Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I(L_n) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'-B(OR)2 Base PdII_Ar Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar'

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Purification of 5-Bromo-2-iodobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of reaction products derived from 5-Bromo-2-iodobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for products derived from this compound?

A1: The primary purification methods are flash column chromatography on silica gel, recrystallization, and aqueous workup/extraction. The choice depends on the specific properties of the product, such as polarity and crystallinity, and the nature of the impurities. Column chromatography is the most versatile technique for separating complex mixtures.[1][2][3]

Q2: My aldehyde-containing product appears to be degrading on the silica gel column. What can I do?

A2: Aldehydes can sometimes be sensitive to acidic silica gel, leading to decomposition or acetal formation with alcoholic solvents.[1] To mitigate this, you can neutralize the silica gel by preparing the slurry with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~0.1-1%). Alternatively, using a less acidic stationary phase like neutral alumina can be beneficial.[1]

Q3: I am performing a sequential cross-coupling reaction. How does the reactivity of the C-Br vs. the C-I bond affect purification?

A3: The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira.[4][5][6] This allows for selective coupling at the 2-position (iodine) while leaving the 5-position (bromine) intact. This large difference in reactivity often simplifies purification, as the primary side-product will be unreacted starting material rather than a mixture of di-substituted products.

Q4: Can I use an extraction to purify my product?

A4: Extraction is a powerful first step but rarely sufficient for high purity on its own. An aqueous wash can remove inorganic salts and water-soluble impurities. For aldehydes, a specific technique called bisulfite extraction can be used.[7][8] The aldehyde forms a water-soluble adduct with sodium bisulfite, which can be separated from non-aldehyde impurities. The aldehyde can then be recovered by basifying the aqueous layer.[8] This is particularly useful for removing unreacted starting material from a non-aldehyde product.

Troubleshooting Guides

This section addresses specific issues encountered during the purification of products from common reactions involving this compound.

Purification of Suzuki Coupling Products

The Suzuki-Miyaura coupling is a common reaction used to form a C-C bond at the halide positions.[9][10]

Problem Potential Cause(s) Recommended Solution(s)
Product is contaminated with a dark, insoluble material. Palladium catalyst (Pd(0), "palladium black") has precipitated.Filter the reaction mixture through a pad of Celite® before aqueous workup and concentration.[4]
Product fractions from column chromatography are grey/black. Residual soluble palladium is co-eluting with the product.Stir the combined organic fractions with a palladium scavenger (e.g., activated carbon, specific commercial scavengers) before final filtration and concentration. An aqueous wash with a solution of sodium sulfide or thiourea can also help precipitate residual palladium, but care must be taken to remove these reagents afterward.
Difficulty separating the product from unreacted boronic acid. Boronic acids can be relatively polar and may streak on silica gel.During the aqueous workup, wash the organic layer with a basic solution (e.g., 1M NaOH or Na2CO3) to deprotonate the boronic acid and extract it into the aqueous phase.
A nonpolar impurity with a similar Rf to the product is present. This is likely a homocoupled byproduct of the boronic acid (e.g., biphenyl if phenylboronic acid was used).Optimizing reaction conditions is the best prevention. For purification, careful column chromatography with a low-polarity solvent system may provide separation. If the product is crystalline, recrystallization is often very effective at removing these impurities.
Purification of Sonogashira Coupling Products

The Sonogashira coupling is used to couple a terminal alkyne to the aryl halide.[4][5]

Problem Potential Cause(s) Recommended Solution(s)
Product is contaminated with copper salts. The copper(I) co-catalyst was not fully removed during workup.Wash the organic layer with a saturated aqueous solution of ammonium chloride (NH4Cl) or dilute ammonium hydroxide.[4] These solutions chelate copper ions and pull them into the aqueous phase.
A nonpolar impurity is observed, often eluting quickly from the column. This is likely the Glaser coupling byproduct (a diyne) formed from the homocoupling of the terminal alkyne.This side reaction is favored by the presence of oxygen. Ensure the reaction is run under an inert atmosphere (N2 or Ar). Separation can be achieved by careful column chromatography, as the diyne is typically much less polar than the desired cross-coupled product.
The reaction mixture is a complex mess, and the product is difficult to isolate. The aldehyde functional group may not be stable to the basic conditions (often an amine base like diisopropylamine or triethylamine) used in the reaction, especially at elevated temperatures.Use milder bases (e.g., K2CO3) if possible, and run the reaction at the lowest temperature that allows for a reasonable reaction rate. Minimize reaction time once the starting material is consumed.

Experimental Protocols

Protocol 1: General Flash Column Chromatography

This protocol is a standard method for purifying reaction products.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (e.g., Hexanes/Ethyl Acetate). The ideal system gives the desired product an Rf value of ~0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen low-polarity solvent (e.g., hexanes). Pour the slurry into the column and use positive pressure to pack the bed, ensuring no cracks or air bubbles are present.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent (like dichloromethane). If solubility is an issue, adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column bed.

  • Elution: Run the column by passing the solvent system through it. Start with a lower polarity mixture and gradually increase the polarity if necessary (gradient elution).

  • Fraction Collection: Collect fractions in test tubes and monitor their contents using TLC.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

This protocol is ideal for purifying solid products with moderate to high crystallinity.

  • Solvent Selection: In a small test tube, add a small amount of crude solid. Add a potential solvent dropwise. A good solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.[11] Common choices are ethanol, isopropanol, ethyl acetate, or toluene/hexane mixtures.[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture (e.g., on a hotplate) with stirring until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a quick filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Cooling too quickly will result in smaller, less pure crystals.

  • Inducing Crystallization (If needed): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny "seed crystal" of the pure product.[11]

  • Isolation: Cool the flask in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to air-dry.

Visual Guides

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., NH4Cl, NaHCO3 wash) start->workup 1. Quench & Extract celite Filter through Celite (Removes Pd(0)) workup->celite 2. Catalyst Removal concentrate Concentrate in Vacuo celite->concentrate 3. Solvent Removal purify Purification Step concentrate->purify 4. Choose Method column Column Chromatography purify->column Liquid or Oil recrystal Recrystallization purify->recrystal Solid analysis Purity Analysis (NMR, LC-MS) column->analysis recrystal->analysis product Pure Product analysis->product

Caption: General experimental workflow for the purification of cross-coupling products.

Purification_Decision_Tree q1 Is the crude product a solid? q2 Can a suitable recrystallization solvent be found? q1->q2 Yes ans2 Column Chromatography q1->ans2 No (Oil/Gummy) q3 Are impurities significantly different in polarity? q2->q3 No ans1 Recrystallize q2->ans1 Yes q3->ans2 Yes ans3 Consider Preparative TLC or alternative methods q3->ans3 No

Caption: Decision tree for selecting the primary purification technique.

Column_Chromatography_Principle cluster_column Silica Gel Column (Stationary Phase) p1 A p1->p1 Less Polar (Elutes First) p2 B p2->p2 p3 C p3->p3 More Polar (Elutes Last) start_pos mid_pos1 mid_pos2 end_pos load Mixture Loaded elute Elution with Solvent (Mobile Phase) load->elute sep Separation Occurs elute->sep collect Fractions Collected sep->collect

Caption: Principle of separation by polarity in column chromatography.

References

Impact of solvent choice on the reactivity of 5-Bromo-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 5-Bromo-2-iodobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols related to the impact of solvent choice on the reactivity of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: I am planning a palladium-catalyzed cross-coupling reaction. Which halogen on this compound is more reactive?

A1: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions.[1][2] The C-I bond is longer and weaker, which facilitates the oxidative addition step—often the rate-determining step in the catalytic cycle.[2] This difference in reactivity allows for selective functionalization at the C-I position while leaving the C-Br bond intact for subsequent transformations.[1]

Q2: How can I leverage solvent choice to achieve highly selective coupling at the C-I position?

A2: To achieve high selectivity for the C-I bond, the choice of solvent is critical as it influences the reaction mechanism and rate. Non-polar or moderately polar aprotic solvents like toluene, THF, or 1,4-dioxane are generally recommended for selective Suzuki-Miyaura or Sonogashira couplings at the more reactive C-I site.[3][4] These solvents are less likely to promote the more challenging oxidative addition at the C-Br bond, which may require more polar conditions or different catalyst systems to proceed.[3][5] In some Sonogashira couplings, non-polar solvents like toluene have shown better yields compared to polar options like DMF, potentially by preventing the displacement of essential ligands from the palladium catalyst.[4]

Q3: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the common solvent-related issues and how can I troubleshoot them?

A3: Low yields in Suzuki-Miyaura couplings can stem from several solvent-related factors:

  • Poor Solubility: Ensure that all components, especially the base (e.g., K₂CO₃, K₃PO₄), are sufficiently soluble in the chosen solvent system. Often, adding water to solvents like dioxane, THF, or DMF (e.g., in a 4:1 or 10:1 ratio) can improve the solubility of the base and accelerate the reaction.[6][7]

  • Catalyst Deactivation: Some solvents can contribute to catalyst decomposition, which often appears as the formation of black palladium precipitate.[8] For instance, certain nitrile-containing solvents can sometimes poison the catalyst.[9] If you observe catalyst decomposition, consider switching to a more robust solvent like dioxane or toluene.

  • Protodeboronation: The boronic acid coupling partner can be susceptible to hydrolysis and protodeboronation, especially under harsh basic conditions, leading to lower yields.[10] The choice of solvent and base is interconnected; a solvent system that allows for a milder base can mitigate this side reaction.

Q4: I am observing a mixture of products (mono- and di-substituted). How can solvent polarity be used to control selectivity between two different halogen sites?

A4: Solvent polarity can significantly influence selectivity by stabilizing different reaction transition states. While this effect is most pronounced for halides with larger differences in reactivity (like chloro vs. triflate), the principles apply.

  • Non-polar Solvents (e.g., Toluene, THF): These solvents typically favor reaction at the most intrinsically reactive site (C-I bond) through a less polar, three-centered transition state.[3][5]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, MeCN): These solvents can stabilize more polar, charge-separated transition states, such as those involved in a nucleophilic displacement pathway.[5] This can sometimes alter selectivity, potentially increasing the rate of reaction at a less reactive site compared to non-polar conditions. However, for the C-I vs. C-Br case, the intrinsic reactivity difference is large, and achieving C-Br selectivity first is extremely challenging. The primary utility of polar solvents here would be to increase the rate of the second coupling at the C-Br site after the C-I site has reacted.

Q5: My reaction mixture turned black and stalled. Could the solvent be the cause?

A5: Yes, the formation of "palladium black" indicates the precipitation and deactivation of the Pd(0) catalyst, and the solvent is a common contributing factor.[8] This can be caused by:

  • High Temperatures: Excessively high temperatures can cause the catalyst to decompose, a problem that can be exacerbated by the solvent choice.

  • Solvent-Catalyst Incompatibility: Some solvents may promote catalyst decomposition. Anecdotal reports suggest THF can sometimes lead to palladium black formation.[8]

  • Impurities: Impurities in the solvent (e.g., peroxides in aged ethers) or other reagents can deactivate the catalyst. Always use high-purity, degassed solvents.[9]

If you encounter this issue, consider switching to a different solvent (e.g., from THF to dioxane or toluene), lowering the reaction temperature, or using a more robust palladium pre-catalyst and ligand system.[8][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield / No Reaction Poor solubility of reagents, particularly the base.Use a solvent mixture, such as 1,4-dioxane/water or toluene/ethanol/water, to improve solubility.[7]
Catalyst deactivation by impurities or solvent.Use high-purity, anhydrous, and degassed solvents. Consider switching to a different solvent like toluene or DMF.[8][9]
Poor Selectivity (Di-substitution) Reaction conditions (temperature, time) are too harsh, leading to reaction at the C-Br bond.Use a non-polar solvent (e.g., THF, Toluene) and milder conditions (lower temperature) to favor selective reaction at the C-I bond.[3]
Catalyst Decomposition (Black Precipitate) Solvent choice, high temperature, or impurities.Switch to a more stable solvent system (e.g., dioxane), lower the reaction temperature, and ensure all reagents and solvents are pure.[8]
Aldehyde Side Reactions The aldehyde group is reacting with the organometallic reagent or base.Protect the aldehyde group (e.g., as an acetal) before performing the cross-coupling, especially if using strongly nucleophilic reagents. Unmask the aldehyde in a separate step after the coupling is complete.

Data Presentation: Solvent Selection Summary

The following table summarizes the general impact of different solvent classes on palladium-catalyzed cross-coupling reactions with this compound.

Solvent Class Examples Dielectric Constant Typical Impact on C-I / C-Br Selectivity Rationale
Aprotic, Non-polar Toluene, DioxaneLow (2.4, 2.2)High Selectivity for C-I. Favors reaction at the most intrinsically reactive site.Does not significantly stabilize polar transition states, thus relying on the inherent bond strength difference between C-I and C-Br.[3][5]
Aprotic, Ethereal THF, DMEModerate (7.5, 7.2)Good Selectivity for C-I. Often provides a good balance of solubility and selectivity.Similar to non-polar solvents but with better solvating properties for some reagents.[4]
Aprotic, Polar DMF, DMSO, AcetonitrileHigh (37, 47, 37)Can increase reaction rates. May slightly decrease selectivity if conditions are forced (high temp/time).Polar solvents can stabilize polar intermediates and transition states, accelerating the overall catalytic cycle.[5][12]
Protic Ethanol, WaterHigh (25, 80)Often used as a co-solvent. Can improve base solubility and reaction rates.Used in combination with organic solvents (e.g., Dioxane/H₂O) to facilitate the reaction, especially with inorganic bases.[7][13]

Mandatory Visualization

Caption: Relative reactivity of the functional sites on this compound.

G start Start: Oven-Dried Reaction Vessel add_solids Add this compound (1.0 eq), Boronic Acid (1.2 eq), and Base (2.0 eq) start->add_solids purge Seal, Evacuate, and Backfill with Inert Gas (e.g., Argon) 3x add_solids->purge add_liquids Add Degassed Solvent (e.g., Dioxane/Water 4:1) and Pd Catalyst Solution purge->add_liquids react Heat Reaction Mixture (e.g., 80-100 °C) with Vigorous Stirring add_liquids->react monitor Monitor Progress by TLC or LC-MS react->monitor workup Cool, Dilute with EtOAc, Wash with Brine monitor->workup Upon Completion purify Dry Organic Layer, Concentrate, and Purify via Column Chromatography workup->purify end End: Isolated Product purify->end

Caption: General experimental workflow for a selective Suzuki-Miyaura coupling reaction.

G start Desired Reaction? sel_ci Selective C-I Cross-Coupling? start->sel_ci Cross-Coupling aldehyde_add Nucleophilic Addition to Aldehyde? start->aldehyde_add Aldehyde Chemistry solvent_ci Use Non-polar / Ethereal Solvents (Toluene, Dioxane, THF) with Mild Conditions sel_ci->solvent_ci Yes seq_cbr Sequential C-Br Cross-Coupling? sel_ci->seq_cbr No solvent_cbr Use Polar Aprotic Solvent (DMF, DMSO) and/or More Forcing Conditions (Higher Temp) seq_cbr->solvent_cbr Yes solvent_aldehyde Use Anhydrous Aprotic Solvents (THF, Diethyl Ether) Especially for Strong Nucleophiles aldehyde_add->solvent_aldehyde Yes

Caption: Decision flowchart for solvent selection based on the desired transformation.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol is adapted for the selective coupling of an arylboronic acid with the C-I bond of this compound.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[14]

  • Base (e.g., K₂CO₃, 2.0-3.0 eq.)[14]

  • Solvent system: 1,4-Dioxane and Water (4:1 v/v), degassed[7]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.[7]

  • Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Via syringe, add the degassed 4:1 mixture of 1,4-dioxane and water.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to 80 °C with vigorous stirring.[14]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 5-bromo-2-arylbenzaldehyde product.

Protocol 2: Selective Sonogashira Coupling at the C-I Position

This protocol describes a copper-cocatalyzed Sonogashira coupling selective for the C-I bond.

Materials:

  • This compound (1.0 eq.)

  • Terminal alkyne (1.2 eq.)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)[15]

  • Copper(I) iodide (CuI, 4 mol%)[15]

  • Base/Solvent: Anhydrous, degassed Triethylamine (Et₃N) or THF with Et₃N (2.0 eq.)[15]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium catalyst and copper(I) iodide.

  • Seal the flask, and evacuate and backfill with inert gas three times.

  • Add this compound.

  • Add the anhydrous, degassed solvent (e.g., THF) and base (Et₃N) via syringe.[16]

  • Add the terminal alkyne dropwise while stirring at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC.[15] The more reactive C-I bond should allow for mild conditions.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.[17]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Ligand Effects in Palladium-Catalyzed Reactions of 5-Bromo-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed reactions involving 5-Bromo-2-iodobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments and to offer insights into the effects of ligand selection on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the typical order of reactivity for the carbon-halogen bonds in this compound in palladium-catalyzed cross-coupling reactions?

A1: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen bonds is C-I > C-Br > C-Cl.[1] Therefore, the carbon-iodine (C-I) bond at the 2-position of this compound is significantly more reactive than the carbon-bromine (C-Br) bond at the 5-position. This inherent difference in reactivity allows for selective functionalization at the C-I position under carefully controlled conditions.

Q2: How does the choice of ligand influence the chemoselectivity between the C-I and C-Br bonds?

A2: The ligand plays a crucial role in modulating the reactivity and selectivity of the palladium catalyst.

  • For selective C-I functionalization: Less sterically hindered and less electron-donating ligands are generally preferred. These ligands favor oxidative addition at the more reactive C-I bond while leaving the C-Br bond intact, especially at lower reaction temperatures.

  • For di-functionalization (reaction at both C-I and C-Br): More sterically bulky and electron-rich ligands, such as Buchwald-type phosphine ligands or N-heterocyclic carbenes (NHCs), are often required.[2][3] These ligands promote the reactivity of the catalyst, enabling oxidative addition at the less reactive C-Br bond, typically at higher temperatures.

Q3: I am observing significant amounts of the di-substituted product when I want to achieve mono-substitution at the C-I bond. What can I do?

A3: To favor mono-substitution at the C-I bond, consider the following adjustments:

  • Ligand Choice: Switch to a less bulky and less electron-donating ligand. For example, if you are using a highly active Buchwald ligand, try a simpler phosphine ligand like PPh₃.

  • Reaction Temperature: Lower the reaction temperature. The oxidative addition at the C-Br bond typically has a higher activation energy.

  • Reaction Time: Shorten the reaction time. Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed and before significant formation of the di-substituted product occurs.

  • Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the coupling partner.

Q4: My reaction is sluggish or does not go to completion. What are the potential causes and solutions?

A4: Several factors can lead to a stalled reaction:

  • Inactive Catalyst: Ensure your palladium precursor and ligand are not degraded. It is often best to use fresh reagents and handle them under an inert atmosphere. The use of a pre-catalyst can also be beneficial.[1]

  • Inappropriate Base: The choice of base is critical and depends on the specific coupling reaction. For instance, Suzuki couplings often work well with carbonates (e.g., K₂CO₃, Cs₂CO₃), while Buchwald-Hartwig aminations may require stronger bases like NaOtBu.[4][5]

  • Solvent Effects: The solvent can significantly influence the reaction outcome. Ensure you are using an appropriate anhydrous and degassed solvent.[3]

  • Insufficient Temperature: Some cross-coupling reactions, especially at the less reactive C-Br bond, require higher temperatures to proceed.

Q5: I am observing hydrodehalogenation (replacement of a halogen with a hydrogen) as a side product. How can I minimize this?

A5: Hydrodehalogenation can be a competing side reaction. To minimize it:

  • Choice of Base: Avoid using bases that can act as a hydride source.

  • Solvent Purity: Ensure your solvent is free of water and other protic impurities.

  • Ligand Selection: Some ligands may be more prone to promoting hydrodehalogenation. Experiment with different ligands if this is a persistent issue.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive catalystUse a fresh palladium source and ligand; consider a pre-catalyst.
Inappropriate base or solventScreen different bases and ensure the use of anhydrous, degassed solvent.
Insufficient temperatureGradually increase the reaction temperature, especially for C-Br bond functionalization.
Poor Chemoselectivity (Di-substitution instead of Mono-substitution) Ligand is too active/bulkySwitch to a less sterically demanding and electron-donating ligand (e.g., PPh₃).
High reaction temperatureLower the reaction temperature to favor reaction at the more reactive C-I bond.
Prolonged reaction timeMonitor the reaction closely and quench it upon consumption of the starting material.
Formation of Homocoupling Product Suboptimal reaction conditionsAdjust the stoichiometry of the coupling partner and ensure efficient stirring.
Hydrodehalogenation Presence of hydride sourcesUse a non-protic base and ensure anhydrous reaction conditions.
Inappropriate ligandExperiment with different phosphine ligands or NHCs.

Data Presentation: Expected Ligand Effects on Chemoselectivity

The following table summarizes the expected outcomes for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with phenylboronic acid, based on general principles of ligand effects.

Ligand Ligand Type Expected Major Product Anticipated Yield (%) Notes
PPh₃ (Triphenylphosphine) Simple Monodentate PhosphineMono-alkynylation at C-I70-90%Good selectivity for the C-I bond at moderate temperatures.
XPhos Bulky, Electron-Rich Buchwald LigandDi-alkynylation>80% (for di-substitution)Promotes reaction at both C-I and C-Br bonds, especially at elevated temperatures.
dppf (1,1'-Bis(diphenylphosphino)ferrocene) Bidentate PhosphineMono-alkynylation at C-I80-95%Often provides good yields and selectivity for the more reactive site.
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) N-Heterocyclic Carbene (NHC)Di-alkynylation>85% (for di-substitution)Highly active catalyst system that can facilitate coupling at the less reactive C-Br bond.[6]

Experimental Protocols

General Considerations:
  • All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or in a glovebox.[4]

  • Solvents should be anhydrous and degassed prior to use.[4]

  • Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled accordingly.[1]

Protocol 1: Selective Sonogashira Coupling at the C-I Position

This protocol is designed for the selective reaction at the more reactive C-I bond.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) (2 mol%)

  • CuI (Copper(I) iodide) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous and degassed THF or DMF

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).

  • Add the anhydrous solvent, followed by triethylamine via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature to 60 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[7]

Protocol 2: Sequential Suzuki-Miyaura Coupling

This protocol describes a two-step, one-pot procedure for the sequential functionalization of both the C-I and C-Br bonds.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid 1 (1.1 equiv)

  • Arylboronic acid 2 (1.2 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol% for the first step)

  • A bulky phosphine ligand (e.g., XPhos) and a palladium precursor (e.g., Pd₂(dba)₃) for the second step.

  • Base 1 (e.g., K₂CO₃) (2.0 equiv)

  • Base 2 (e.g., K₃PO₄) (3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture)

Procedure: Step 1: Coupling at the C-I bond

  • In a Schlenk flask, combine this compound, arylboronic acid 1, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 70-80 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

Step 2: Coupling at the C-Br bond 5. Cool the reaction mixture to room temperature. 6. To the same flask, add arylboronic acid 2, the second palladium catalyst system (e.g., Pd₂(dba)₃ and XPhos), and K₃PO₄. 7. Heat the reaction mixture to a higher temperature (e.g., 100-110 °C) and stir until the mono-substituted intermediate is consumed. 8. Cool the reaction, dilute with water, and extract with an organic solvent. 9. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. 10. Purify the crude product by column chromatography.[5]

Protocol 3: Buchwald-Hartwig Amination at the C-Br Position (after C-I functionalization)

This protocol assumes the C-I position has been previously functionalized and targets the C-Br bond.

Materials:

  • 5-Bromo-2-(substituted)benzaldehyde (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • A bulky, electron-rich ligand (e.g., Xantphos) (4 mol%)

  • NaOtBu (Sodium tert-butoxide) (1.4 equiv)

  • Anhydrous and degassed toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the aryl bromide, amine, NaOtBu, Pd₂(dba)₃, and the phosphine ligand.[8]

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.[4]

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Coupling Partner - Base flask Combine in Schlenk Flask reagents->flask catalyst Prepare Catalyst System: - Pd Precursor - Ligand catalyst->flask inert Evacuate & Backfill with Inert Gas flask->inert solvent Add Anhydrous, Degassed Solvent inert->solvent heat Heat to Desired Temperature solvent->heat monitor Monitor by TLC / GC-MS heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Ligand_Selection_Logic start Desired Outcome for This compound mono_sub Mono-substitution (at C-I bond) start->mono_sub di_sub Di-substitution (at C-I and C-Br bonds) start->di_sub ligand_mono Use Less Bulky & Less Electron-Rich Ligands (e.g., PPh₃, dppf) mono_sub->ligand_mono Select Ligand ligand_di Use Bulky & Electron-Rich Ligands (e.g., Buchwald Ligands, NHCs) di_sub->ligand_di Select Ligand conditions_mono Employ Milder Conditions: - Lower Temperature - Shorter Reaction Time ligand_mono->conditions_mono Optimize Conditions conditions_di Employ Forcing Conditions: - Higher Temperature - Longer Reaction Time ligand_di->conditions_di Optimize Conditions

Caption: Decision tree for ligand selection based on the desired reaction outcome.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo-2-iodobenzaldehyde and 2,5-dibromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount for the efficient synthesis of complex molecules. This guide provides an objective comparison of the reactivity of two closely related aryl halides: 5-Bromo-2-iodobenzaldehyde and 2,5-dibromobenzaldehyde. The key distinction—the presence of an iodine versus a second bromine atom—imparts significant differences in their chemical behavior, particularly in palladium-catalyzed cross-coupling reactions.

Structural and Electronic Overview

The reactivity of aryl halides in many synthetically important reactions is governed by the strength of the carbon-halogen (C-X) bond and the electronic influence of the substituents on the aromatic ring.

  • This compound : Features two different halogen atoms. The Carbon-Iodine (C-I) bond is weaker and more polarizable than the Carbon-Bromine (C-Br) bond. This inherent difference is the foundation for its selective reactivity.

  • 2,5-dibromobenzaldehyde : Contains two C-Br bonds. While their electronic environments are not identical (one is ortho to the aldehyde, the other is meta), their reactivity in bond-breaking transformations like oxidative addition is much more similar compared to the C-I vs. C-Br case.

The aldehyde functional group in both molecules is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The halogens themselves exert a deactivating inductive effect (-I) and a weak activating mesomeric effect (+M).

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The most significant divergence in the chemical behavior of these two compounds is observed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst. The general trend for this step is Ar-I > Ar-Br >> Ar-Cl, based on C-X bond dissociation energies.[1][2]

This reactivity difference allows for remarkable regioselectivity when using this compound. The palladium catalyst will selectively insert into the weaker C-I bond, leaving the C-Br bond intact for subsequent, orthogonal functionalization. In contrast, achieving selective mono-functionalization of 2,5-dibromobenzaldehyde is often challenging and can lead to mixtures of mono- and di-coupled products.

Below is a logical workflow illustrating the comparative assessment of the two compounds.

G A This compound C Palladium-Catalyzed Cross-Coupling A->C C-I >> C-Br D Aldehyde-Based Reactions A->D B 2,5-Dibromobenzaldehyde B->C C-Br ≈ C-Br' B->D E Regioselective Functionalization (Sequential Coupling Possible) C->E F Mixture of Mono/Di-functionalized Products (Selectivity is a Challenge) C->F

Caption: Logical workflow comparing the reactivity pathways.

Data Presentation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction highlights the practical advantage of this compound's differential reactivity.

Reactant Coupling Partner Catalyst System Base Solvent Temp (°C) Time (h) Major Product Approx. Yield (%) Ref.
This compound Phenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O8025-Bromo-2-phenylbenzaldehyde~95[1]
2,5-Dibromobenzaldehyde Phenylboronic acid (1 equiv)Pd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O806Mixture of mono- and di-phenylated productsVariable[3]
2,5-Dibromobenzaldehyde Phenylboronic acid (2.2 equiv)Pd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O90122,5-Diphenylbenzaldehyde~80

Note: Data is compiled from typical literature results and may vary based on specific experimental conditions.[1]

The following diagram illustrates the power of sequential, regioselective cross-coupling using this compound.

G Start This compound Step1_reagents R¹-B(OH)₂ Pd(0) Catalyst, Base (e.g., Suzuki Coupling) Intermediate Intermediate Product (5-Bromo-2-R¹-benzaldehyde) Start->Intermediate Selective reaction at C-I bond Step2_reagents R²-Alkyne Pd(0)/Cu(I) Catalyst, Base (e.g., Sonogashira Coupling) FinalProduct Final Product (5-(R²-alkynyl)-2-R¹-benzaldehyde) Intermediate->FinalProduct Reaction at remaining C-Br bond

Caption: Pathway for sequential cross-coupling reactions.

Reactivity of the Aldehyde Group

The reactivity of the aldehyde carbonyl group towards nucleophiles is governed by its electrophilicity. This is influenced by both inductive and steric effects from the ortho substituent.

  • Electronic Effects : Both molecules have two electron-withdrawing halogens. In this compound, the highly polarizable iodine atom is ortho to the aldehyde. In 2,5-dibromobenzaldehyde, a bromine atom is in the ortho position. The slightly different inductive effects of iodine and bromine may lead to minor differences in the electrophilicity of the carbonyl carbon.

  • Steric Effects : The iodine atom is larger than the bromine atom. Consequently, the aldehyde group in this compound may experience slightly greater steric hindrance to the approach of bulky nucleophiles compared to 2,5-dibromobenzaldehyde.

For most common aldehyde transformations (e.g., reductive amination, Wittig reaction, oxidation to a carboxylic acid), the differences in reactivity are expected to be minimal and less synthetically significant than the dramatic differences seen in cross-coupling.

Experimental Protocols

Protocol: Regioselective Suzuki-Miyaura Coupling of this compound

This protocol details a typical procedure for the selective coupling at the C-I position.

Materials:

  • This compound (1.0 mmol, 311 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add the degassed toluene and water, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 85 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aryl iodide is consumed (typically 2-4 hours).

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 5-bromo-2-(4-methoxyphenyl)benzaldehyde.

Conclusion

The comparison between this compound and 2,5-dibromobenzaldehyde offers a clear lesson in synthetic strategy.

  • This compound is a superior building block for complex, multi-step syntheses that require sequential, regioselective functionalization. The predictable and high-yielding reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions allows it to serve as a versatile scaffold, where two different points of diversity can be introduced in a controlled manner.

  • 2,5-dibromobenzaldehyde is better suited for syntheses where symmetrical di-functionalization is desired or where the reaction conditions can be carefully controlled to favor mono-functionalization, though this often presents a significant optimization challenge.

For drug development professionals and synthetic chemists, the choice between these two reagents depends entirely on the desired synthetic outcome. For building molecular libraries or performing late-stage diversification, the selective reactivity of this compound offers a distinct and powerful advantage.

References

A Comparative Spectroscopic Guide to 5-Bromo-2-iodobenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of 5-Bromo-2-iodobenzaldehyde, its derivatives, and relevant alternative compounds. The information presented is intended to support research and development activities by offering a clear, data-driven analysis of these molecules. This document includes detailed experimental protocols and visual workflows to facilitate understanding and replication of key findings.

Introduction to this compound

This compound is a halogenated aromatic aldehyde that serves as a versatile building block in organic synthesis. Its utility stems from the presence of three distinct functional groups: an aldehyde, a bromine atom, and an iodine atom. This unique combination allows for selective functionalization through various reactions, such as nucleophilic additions to the aldehyde, and cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) at the carbon-halogen bonds. The differential reactivity of the C-Br and C-I bonds further enhances its synthetic potential, making it a valuable precursor in the development of pharmaceuticals and functional materials.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound (predicted), two of its representative derivatives (a Schiff base and an ether), and two alternative benzaldehyde derivatives for comparative analysis.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAldehyde Proton (CHO)Aromatic ProtonsOther ProtonsSolvent
This compound (Predicted) ~10.0~7.8-8.2 (m)-CDCl₃
N-(5-bromo-2-hydroxybenzylidene)-4-methylaniline 8.59 (s)6.90-7.61 (m)2.39 (s, CH₃), 13.8 (s, OH)CDCl₃
5-Bromo-2-methoxybenzaldehyde 10.33 (s)7.69 (d), 7.63 (dd), 6.91 (d)3.89 (s, OCH₃)CDCl₃
2-Iodobenzaldehyde 10.13 (s)7.99 (dd), 7.93 (dd), 7.50 (td), 7.25 (td)-CDCl₃
5-Bromo-2-fluorobenzaldehyde 10.34 (s)7.82 (dd), 7.74 (ddd), 7.23 (dd)-CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAldehyde Carbon (CHO)Aromatic CarbonsOther CarbonsSolvent
This compound (Predicted) ~191~95 (C-I), 120-145-CDCl₃
N-(5-bromo-2-hydroxybenzylidene)-4-methylaniline 163.4 (C=N)110.8, 119.9, 121.5, 130.1, 133.5, 134.8, 137.2, 146.1, 160.221.2 (CH₃)CDCl₃
5-Bromo-2-methoxybenzaldehyde 188.9111.9, 114.2, 128.0, 136.0, 138.1, 159.956.5 (OCH₃)CDCl₃
2-Iodobenzaldehyde 195.997.0, 128.5, 129.5, 134.1, 139.8, 140.8-CDCl₃
5-Bromo-2-fluorobenzaldehyde 187.6 (d)117.2 (d), 117.8 (d), 129.1 (d), 136.9 (d), 139.0 (d), 161.8 (d)-CDCl₃

Table 3: Infrared (IR) Spectroscopic Data (Wavenumber in cm⁻¹)

CompoundC=O StretchC-H (Aldehyde)Aromatic C=CC-X (Halogen)
This compound (Predicted) ~1700~2850, ~2750~1580, ~1470~1020 (C-Br), ~980 (C-I)
5-Bromo-2-hydroxybenzaldehyde 16552860, 27601590, 14801025 (C-Br)
5-Bromo-2-methoxybenzaldehyde 16852840, 27401595, 14751020 (C-Br)
2-Iodobenzaldehyde 16952855, 27551585, 1465985 (C-I)
5-Bromo-2-fluorobenzaldehyde 16902865, 27651600, 14701250 (C-F), 1022 (C-Br)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragmentation Peaks
This compound 310, 312 (due to Br isotopes)281/283 ([M-CHO]⁺), 183 ([M-I]⁺), 155/157 ([M-I-CO]⁺)
5-Bromo-2-hydroxybenzaldehyde 200, 202 (due to Br isotopes)171/173 ([M-CHO]⁺), 121 ([M-Br]⁺)
5-Bromo-2-methoxybenzaldehyde 214, 216 (due to Br isotopes)199/201 ([M-CH₃]⁺), 185/187 ([M-CHO]⁺), 135 ([M-Br]⁺)
2-Iodobenzaldehyde 232203 ([M-CHO]⁺), 105 ([M-I]⁺)
5-Bromo-2-fluorobenzaldehyde 202, 204 (due to Br isotopes)173/175 ([M-CHO]⁺), 123 ([M-Br]⁺)

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are provided below.

Synthesis of this compound

This protocol describes the synthesis of this compound from (5-bromo-2-iodophenyl)methanol.

Materials:

  • (5-bromo-2-iodophenyl)methanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Triethylamine

  • Water

Procedure:

  • A solution of oxalyl chloride (1.6 equivalents) in DCM is cooled to -70°C.

  • DMSO (2.4 equivalents) in DCM is added to the cooled solution, maintaining the temperature between -65°C and -70°C.

  • The reaction mixture is stirred for 10 minutes under a nitrogen atmosphere at -70°C.

  • A solution of (5-bromo-2-iodophenyl)methanol (1.0 equivalent) in DCM is then added.

  • The reaction mixture is stirred at -65°C for 15 minutes.

  • Triethylamine (5.0 equivalents) is added, and the mixture is allowed to warm to -10°C and stirred for 1 hour.

  • Water is added, and the reaction mixture is allowed to warm to room temperature.

  • The organic layer is separated and evaporated to yield this compound as a white solid.[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.

  • Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • IR spectra are recorded on an FT-IR spectrometer.

  • Solid samples are analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.

  • Liquid samples are analyzed as thin films between NaCl or KBr plates.

  • Spectra are typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

  • The molecular ion peak ([M]⁺) and major fragmentation patterns are analyzed.

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes and relationships relevant to the analysis of this compound and its derivatives.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product start (5-bromo-2-iodophenyl)methanol oxidation Swern Oxidation start->oxidation in DCM at -70°C reagent1 Oxalyl Chloride, DMSO reagent1->oxidation reagent2 Triethylamine reagent2->oxidation workup Aqueous Workup oxidation->workup Addition of Triethylamine product This compound workup->product Extraction & Evaporation Spectroscopic_Analysis_Workflow cluster_techniques Spectroscopic Techniques cluster_data Data Analysis compound This compound or Derivative nmr NMR Spectroscopy (¹H and ¹³C) compound->nmr ir IR Spectroscopy compound->ir ms Mass Spectrometry compound->ms nmr_data Chemical Shifts (ppm) Coupling Constants (Hz) nmr->nmr_data ir_data Functional Group Vibrations (cm⁻¹) ir->ir_data ms_data Molecular Weight (m/z) Fragmentation Pattern ms->ms_data structure Structural Elucidation & Compound Characterization nmr_data->structure ir_data->structure ms_data->structure Derivative_Comparison cluster_derivatives Derivatives cluster_alternatives Alternative Building Blocks parent This compound schiff_base Schiff Base (e.g., with Aniline) parent->schiff_base Reaction at CHO or C-I/C-Br ether Ether Derivative (e.g., Methoxy) parent->ether Reaction at CHO or C-I/C-Br iodo_benz 2-Iodobenzaldehyde parent->iodo_benz Comparative Analysis bromo_fluoro_benz 5-Bromo-2-fluorobenzaldehyde parent->bromo_fluoro_benz Comparative Analysis

References

A Comparative Guide to Suzuki and Stille Reactions for the Functionalization of 5-Bromo-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, boronic esters)Organotin compounds (stannanes)
Toxicity of Reagents Low toxicity of boron byproducts.[1][2][3]High toxicity of organotin reagents and byproducts.[1][2][3]
Reagent Stability Boronic acids can be prone to decomposition; boronic esters are more stable.[1]Organostannanes are generally stable to air and moisture.[1][4]
Reaction Conditions Requires a base for activation of the organoboron reagent.[1][4]Generally proceeds under neutral conditions.[1][4]
Functional Group Tolerance Broad, but can be sensitive to strong bases.[1][4]Excellent, tolerates a wide range of functional groups.[1][4]
Byproduct Removal Boron byproducts are generally water-soluble and easy to remove.[1][4]Tin byproducts can be difficult to remove completely.[1][4]

Reactivity of 5-Bromo-2-iodobenzaldehyde

In palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is a crucial factor. The generally accepted order of reactivity is I > Br > Cl.[5] This trend is primarily dictated by the bond dissociation energies of the carbon-halogen bond, where the weaker carbon-iodine bond is more readily cleaved during the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[5] Consequently, for this compound, the iodine atom is expected to be significantly more reactive than the bromine atom in both Suzuki and Stille couplings, allowing for selective functionalization at the 2-position.

Performance Comparison: Experimental Data on Analogous Substrates

While specific yield data for this compound is scarce, the following table summarizes yields from studies on similar aryl halides, providing a reasonable expectation of performance. A clear trend that emerges from available data is that Stille coupling often provides more consistent and sometimes higher yields, particularly with electronically and sterically diverse substrates.[4][6]

Aryl HalideCoupling PartnerReactionYield (%)Reference
4-Bromoanisole (electron-rich)Arylboronic acidSuzuki95[6]
4-Bromoanisole (electron-rich)ArylstannaneStille90[6]
1-Bromo-4-nitrobenzene (electron-deficient)Arylboronic acidSuzuki80[6]
1-Bromo-4-nitrobenzene (electron-deficient)ArylstannaneStille89[6]
4-BromobenzaldehydeArylstannaneStille91[4]
1-Bromo-2-isopropylbenzene (sterically hindered)Arylboronic acidSuzuki60[6]
1-Bromo-2-isopropylbenzene (sterically hindered)ArylstannaneStille86[6]
2-BromothiopheneArylstannaneStille94[4]

Experimental Protocols

The following are generalized procedures for Suzuki and Stille reactions that can be adapted for this compound.

General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents) or Pd(OAc)₂ with a suitable phosphine ligand, and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents) in a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF/water) is thoroughly degassed with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.[5] The reaction mixture is then heated to an appropriate temperature (typically 80-100°C for aryl bromides) and stirred vigorously.[5] The progress of the reaction is monitored by an appropriate analytical technique such as TLC or GC-MS. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography.

General Procedure for Stille Coupling

In a reaction vessel, this compound (1 equivalent), the organostannane reagent (1.1-1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂/Dabco are dissolved in a degassed anhydrous solvent such as THF, toluene, or dioxane.[3][7] The mixture is heated under an inert atmosphere (argon or nitrogen) at a temperature ranging from 80°C to 110°C until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and may be washed with an aqueous solution of potassium fluoride to precipitate tin byproducts.[4] The resulting slurry can be filtered through celite, and the filtrate is washed with water and brine. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography.

Logical Workflow for Reaction Selection

The choice between Suzuki and Stille coupling can be guided by a logical workflow that considers the properties of the substrates and the desired outcome.

Reaction_Choice_Workflow Decision Workflow for Choosing Between Suzuki and Stille Coupling start Substrate: this compound toxicity Is reagent toxicity a major concern? start->toxicity base_sensitivity Are other functional groups base-sensitive? toxicity->base_sensitivity No suzuki Choose Suzuki Coupling toxicity->suzuki Yes base_sensitivity->suzuki No stille Choose Stille Coupling base_sensitivity->stille Yes consider_stille Consider Stille for higher yield with challenging substrates suzuki->consider_stille

Caption: Decision workflow for choosing between Suzuki and Stille coupling.

Conclusion

Both the Suzuki and Stille couplings are powerful methods for the functionalization of this compound. The Suzuki coupling is often the first choice due to the low toxicity of the boron reagents and the ease of byproduct removal.[4] However, the Stille reaction's tolerance for a wide range of functional groups and its potential for higher yields with challenging substrates make it a valuable alternative.[4][6] The choice between these two powerful reactions will ultimately be guided by the specific requirements of the synthetic target, including the presence of sensitive functional groups, scalability, and safety considerations.

References

The Strategic Advantage of 5-Bromo-2-iodobenzaldehyde in Modern Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, particularly in the realms of pharmaceutical and materials science, the choice of building blocks is a critical determinant of synthetic efficiency and molecular complexity. Dihalogenated aromatic compounds are invaluable synthons, offering multiple points for diversification through cross-coupling reactions. Among these, 5-Bromo-2-iodobenzaldehyde emerges as a strategically superior starting material due to the distinct reactivity of its carbon-halogen bonds. This guide provides a comprehensive comparison of this compound with other dihalogenated aromatics, supported by experimental data and detailed protocols, to highlight its advantages for researchers, scientists, and drug development professionals.

The Core Advantage: Chemoselective Functionalization

The primary advantage of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is I > Br > Cl, a trend governed by the bond dissociation energies of the carbon-halogen bond.[1] The weaker C-I bond undergoes oxidative addition to the palladium catalyst more readily than the C-Br bond, which is often the rate-determining step of the catalytic cycle.[2][3] This inherent difference allows for the selective functionalization of the C-I bond under milder conditions, leaving the C-Br bond intact for subsequent transformations. This "one-pot" or sequential functionalization capability is a significant advantage over symmetrically dihalogenated aromatics (e.g., dibromo or dichloro derivatives), where selective mono-functionalization can be challenging.

Comparative Performance in Cross-Coupling Reactions

The chemoselectivity of this compound allows for a programmed, sequential introduction of different functionalities onto the aromatic ring. This is particularly valuable in the synthesis of complex molecules where a specific substitution pattern is required.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. With this compound, one can selectively couple a boronic acid at the 2-position (iodo) and then introduce a different boronic acid at the 5-position (bromo) in a stepwise manner.

Table 1: Illustrative Comparison of Sequential Suzuki-Miyaura Coupling on a Dihaloarene

EntryDihaloareneCoupling Partner 1 (1.1 equiv)Catalyst System (Step 1)Conditions (Step 1)Yield (Step 1)Coupling Partner 2 (1.2 equiv)Catalyst System (Step 2)Conditions (Step 2)Yield (Step 2)
11-Bromo-4-iodobenzenePhenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 80°C, 4h~95% (at C-I)4-Methylphenylboronic acidPd(dppf)Cl₂, Cs₂CO₃Toluene, 100°C, 12h~85% (at C-Br)
21,3-DibromobenzenePhenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 100°C, 12hMixture of mono- and di-substituted products----

This table is a representative example based on established reactivity principles. Actual yields may vary.

Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the synthesis of aryl alkynes. The higher reactivity of the C-I bond in this compound allows for the selective introduction of an alkyne at the 2-position.[4] The remaining bromide can then be used in a subsequent coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction.

Table 2: Chemoselective Sonogashira Coupling of a Bromo-Iodo Aromatic

SubstrateAlkyneCatalyst SystemBaseSolventTemperatureTimeYield (at C-I)
1-Bromo-4-iodobenzenePhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃NTHFRoom Temp.2h98%

Data adapted from literature reports on similar substrates.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental method for the formation of C-N bonds.[3][5][6] The chemoselectivity of this compound can be exploited to introduce different amines at the 2- and 5-positions sequentially.

Table 3: Predicted Selectivity in Buchwald-Hartwig Amination

DihaloareneAmineCatalyst SystemBaseSolventPredicted Outcome
This compoundMorpholinePd₂(dba)₃, XantphosNaOtBuTolueneSelective amination at the C-I position under mild conditions.
2,5-DibromobenzaldehydeMorpholinePd₂(dba)₃, XantphosNaOtBuToluenePotential for a mixture of mono- and di-aminated products.

This table is based on established principles of Buchwald-Hartwig amination reactivity.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these selective reactions.

Protocol 1: Selective Sonogashira Coupling of this compound

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (e.g., Phenylacetylene) (1.1 mmol)

  • Pd(PPh₃)₂Cl₂ (0.03 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Anhydrous THF (10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 2-alkynyl-5-bromobenzaldehyde.

Protocol 2: Sequential Suzuki-Miyaura Coupling

Step A: Coupling at the Iodo Position

  • To the 2-alkynyl-5-bromobenzaldehyde from Protocol 1 (1.0 mmol), add the first arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) to a reaction vessel.

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL).

  • Heat the mixture to 80°C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer and concentrate to obtain the crude mono-coupled product, which can be purified or used directly in the next step.

Step B: Coupling at the Bromo Position

  • To the crude product from Step A, add the second arylboronic acid (1.2 mmol), a more active catalyst system like Pd(dppf)Cl₂ (0.05 mmol), and Cs₂CO₃ (2.5 mmol).

  • Add anhydrous toluene (10 mL).

  • Heat the mixture to 100-110°C and stir until the reaction is complete.

  • Follow a similar workup and purification procedure as in Step A to isolate the final di-substituted product.

Mandatory Visualizations

Experimental_Workflow cluster_step1 Step 1: Selective Coupling at C-I cluster_step2 Step 2: Coupling at C-Br start1 This compound reagents1 Coupling Partner 1 (e.g., Alkyne, Boronic Acid) Pd Catalyst (mild) Base reaction1 Reaction at C-I (e.g., Sonogashira, Suzuki) Milder Conditions reagents1->reaction1 Combine & React product1 2-Substituted-5-bromobenzaldehyde reaction1->product1 Selective Functionalization reagents2 Coupling Partner 2 (e.g., Boronic Acid, Amine) Pd Catalyst (more active) Base product1->reagents2 Intermediate reaction2 Reaction at C-Br (e.g., Suzuki, Buchwald-Hartwig) More Forcing Conditions reagents2->reaction2 Combine & React product2 2,5-Disubstituted Benzaldehyde reaction2->product2 Second Functionalization

Caption: Sequential cross-coupling workflow using this compound.

Reactivity_Comparison cluster_bromo_iodo This compound cluster_dibromo Symmetrically Dihalogenated (e.g., 2,5-Dibromobenzaldehyde) start Dihalogenated Aromatic path1_1 Milder Conditions (e.g., lower temp, weaker base) start->path1_1 path2_1 Standard Conditions start->path2_1 path1_2 Selective reaction at C-I path1_1->path1_2 path1_3 Mono-functionalized product path1_2->path1_3 path2_2 Mixture of mono- and di-functionalized products path2_1->path2_2

Caption: Logical comparison of reactivity between asymmetrically and symmetrically dihalogenated aromatics.

Conclusion

The strategic use of this compound offers significant advantages over other dihalogenated aromatics, primarily due to the orthogonal reactivity of its two halogen atoms. This inherent chemoselectivity allows for the programmed and sequential introduction of diverse functionalities, providing a more controlled and efficient route to complex, highly substituted aromatic compounds. For researchers in drug discovery and materials science, the ability to perform selective, one-pot, multi-component reactions with this versatile building block can accelerate the synthesis of novel molecules and the exploration of new chemical space.

References

A Researcher's Guide to Predicting the Regioselective Reactivity of 5-Bromo-2-iodobenzaldehyde using DFT Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical and materials science research, the ability to predict the reactivity of complex organic molecules is paramount for designing efficient synthetic routes. This guide provides a comparative analysis of theoretical predictions, derived from Density Functional Theory (DFT), and expected experimental outcomes for the regioselective reactivity of 5-Bromo-2-iodobenzaldehyde. This molecule, featuring three distinct reactive sites—an aldehyde, a bromo substituent, and an iodo substituent—serves as an excellent model for understanding how computational chemistry can forecast chemical behavior.

Predicting Reactivity: The Computational Approach

DFT has become an indispensable tool for predicting organic reactivity by modeling molecular structures and energy profiles.[1][2] For a molecule like this compound, DFT can elucidate the electronic and steric factors governing the reactivity of its different functional groups. Key reactivity descriptors include bond dissociation energies (BDE), molecular electrostatic potential (MESP), and frontier molecular orbitals (HOMO/LUMO).

Based on established principles, the carbon-iodine (C-I) bond is significantly weaker and more polarized than the carbon-bromine (C-Br) bond. This is due to the larger atomic radius of iodine and the lower electronegativity difference with carbon. Consequently, the C-I bond is expected to be the primary site for reactions like palladium-catalyzed cross-coupling.[3][4] The aldehyde group, influenced by the electron-withdrawing halides, represents a key site for nucleophilic attack.

Computational Methodology: A typical DFT study to predict the reactivity of this compound would involve geometry optimization and frequency calculations using a functional like B3LYP with a basis set such as 6-311++G(d,p) for non-metal atoms and a LANL2DZ effective core potential for iodine.[5] Analysis would then focus on calculating the parameters listed in the table below.

Table 1: Predicted Reactivity Descriptors from DFT Calculations (Note: The following values are representative and derived from established chemical principles for dihaloarenes, as specific DFT data for this molecule is not widely published.)

ParameterC-I BondC-Br BondAldehyde CarbonPrediction Rationale
Bond Dissociation Energy (kcal/mol) ~65-70~80-85N/AThe C-I bond is weaker, suggesting it will break more easily during oxidative addition in cross-coupling reactions.[4]
Mulliken Partial Charge (a.u.) High PositiveModerate PositiveHigh PositiveThe carbon attached to iodine is highly electrophilic, making it a favorable site for oxidative addition.
LUMO Lobe Contribution SignificantMinorSignificantA large LUMO lobe on the C-I antibonding orbital indicates a favorable site for reaction with a metal catalyst. The aldehyde carbon is a prime site for nucleophilic attack.

Experimental Data and Comparison

The primary application for demonstrating the selective reactivity of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern synthesis for its ability to form carbon-carbon bonds with high functional group tolerance.[6]

In dihalogenated substrates, the selectivity of the Suzuki-Miyaura reaction is dictated by the relative rates of oxidative addition of the palladium catalyst to the carbon-halogen bonds. The reactivity order is well-established: C-I > C-Br > C-Cl.[3][4] Therefore, it is experimentally expected that a cross-coupling reaction with an arylboronic acid will occur selectively at the C-I position, leaving the C-Br and aldehyde groups intact.

Table 2: Comparison of Predicted vs. Experimental Reactivity

Reaction TypeDFT PredictionExpected Experimental OutcomeConsistency
Suzuki-Miyaura Cross-Coupling Preferential oxidative addition at the C-I bond due to lower BDE and higher electrophilicity.Selective coupling at the C-I position, yielding a 5-bromo-2-arylbenzaldehyde.High
Nucleophilic Addition (e.g., Grignard) Attack at the electrophilic aldehyde carbon.Formation of a secondary alcohol at the aldehyde position.High

The strong correlation between the DFT-predicted parameters and the observed experimental selectivity underscores the power of computational models in guiding synthetic strategy, saving valuable time and resources.[1]

Visualizing a Predictive Workflow

To systematically approach reactivity prediction, a logical workflow can be employed, starting from the molecular structure and culminating in an experimentally verifiable hypothesis.

G cluster_0 Computational Analysis (DFT) cluster_1 Prediction & Validation A Input Structure (this compound) B Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-311++G(d,p)) A->B C Calculate Reactivity Descriptors (BDE, MESP, HOMO/LUMO) B->C D Analyze Data & Formulate Hypothesis (e.g., C-I is most reactive) C->D Data Output E Design Selective Experiment (e.g., Suzuki Coupling) D->E F Experimental Validation (Yield & Product Analysis) E->F

Caption: A logical workflow for predicting chemical reactivity using DFT and experimental validation.

Key Reactive Sites of this compound

The molecule's reactivity is governed by the interplay of its three key functional sites.

G cluster_mol This compound cluster_sites Predicted Reactive Sites mol Structure I C-I Bond (Most Labile) I:s->mol:n Cross-Coupling Site Br C-Br Bond (Less Reactive) CHO Aldehyde (Nucleophilic Attack)

Caption: Predicted reactive sites on this compound based on DFT principles.

Detailed Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the selective cross-coupling of an arylboronic acid with this compound at the C-I position.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)[7]

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol)

  • Triphenylphosphine (PPh₃) or other suitable ligand (0.02 mmol)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 mmol)

  • Toluene/Water or Dioxane/Water (e.g., 4:1 mixture, 5 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[8]

  • Catalyst Addition: In a separate vial, dissolve the Pd(OAc)₂ (0.01 mmol) and ligand (0.02 mmol) in the solvent mixture. Add this catalyst solution to the reaction flask.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Reaction: Heat the mixture to 80-100°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with brine (2 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-bromo-2-arylbenzaldehyde.[7]

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

References

A Comparative Analysis of Palladium Catalysts for 5-Bromo-2-iodobenzaldehyde Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of polysubstituted aromatic compounds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. 5-Bromo-2-iodobenzaldehyde is a versatile building block, offering two distinct halogen atoms for selective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed couplings, allowing for chemoselective functionalization at the 2-position. This guide provides a comparative analysis of common palladium catalysts for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions with this compound, supported by representative experimental data and detailed protocols.

Performance Comparison of Palladium Catalysts

The choice of palladium catalyst and reaction conditions is critical for achieving high yields and selectivity in cross-coupling reactions. Below is a summary of the expected performance of various palladium catalysts for the selective coupling at the 2-position of this compound.

Disclaimer: The following data is compiled from studies on analogous substrates and represents expected outcomes. Actual yields and reaction times may vary and require optimization for this specific substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, the reaction is expected to proceed selectively at the C-I bond.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Expected Yield (%)
Pd(PPh₃)₄ Phenylboronic acidK₂CO₃Toluene/H₂O80-10012-2485-95
Pd(dppf)Cl₂ 4-Methoxyphenylboronic acidCs₂CO₃1,4-Dioxane90-1108-1690-98
Pd(OAc)₂ / SPhos 3-Thienylboronic acidK₃PO₄Toluene/H₂O100-12012-2480-90
Heck Coupling

The Heck reaction couples an unsaturated halide with an alkene. The reactivity of the C-I bond in this compound is expected to facilitate this reaction under relatively mild conditions.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Expected Yield (%)
Pd(OAc)₂ StyreneEt₃NDMF100-12012-2480-90
Pd₂(dba)₃ / P(o-tol)₃ n-Butyl acrylateNaOAcDMA110-13018-3075-85
PdCl₂(PPh₃)₂ AcrylonitrileK₂CO₃NMP120-14024-4870-80
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is highly effective for the functionalization of the C-I bond.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Expected Yield (%)
PdCl₂(PPh₃)₂ / CuI PhenylacetyleneEt₃NTHF25-502-690-98
Pd(PPh₃)₄ / CuI Propargyl alcoholi-Pr₂NEtDMF50-704-885-95
Pd(OAc)₂ / XPhos / CuI TrimethylsilylacetyleneCs₂CO₃1,4-Dioxane60-806-1288-96

Experimental Protocols

Detailed methodologies for the key coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and scales.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 4:1, 10 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the specified time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Heck Coupling
  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), the alkene (e.g., styrene, 1.5 mmol, 1.5 equiv), the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine ligand if required (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%).

  • Base and Solvent Addition: Add the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv) and a polar aprotic solvent (e.g., DMF, 5 mL).

  • Reaction Execution: Seal the tube and heat the mixture to the specified temperature (e.g., 110 °C) for the required duration. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.

General Procedure for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.06 mmol, 6 mol%).

  • Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF, 10 mL) and the amine base (e.g., Et₃N, 2.0 mmol, 2.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 1.2 equiv) dropwise to the reaction mixture at room temperature.

  • Reaction Execution: Stir the reaction mixture at the specified temperature for the required time. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Process: Reaction Workflow and Catalyst Selection

To aid in the conceptualization of these coupling reactions, the following diagrams illustrate the general experimental workflow and a decision-making process for catalyst selection.

G cluster_workflow General Experimental Workflow A Reactant & Catalyst Setup (this compound, Coupling Partner, Pd Catalyst, Base) B Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C Solvent Addition (Degassed) B->C D Reaction Execution (Heating & Stirring) C->D E Reaction Monitoring (TLC, GC-MS) D->E F Work-up (Quenching & Extraction) E->F Reaction Complete G Purification (Column Chromatography) F->G H Product Characterization (NMR, MS) G->H

A general experimental workflow for palladium-catalyzed cross-coupling reactions.

G cluster_selection Catalyst Selection Guide Start Desired Coupling Reaction CouplingType Type of Coupling? Start->CouplingType Suzuki Suzuki-Miyaura CouplingType->Suzuki C(sp2)-C(sp2) Heck Heck CouplingType->Heck C(sp2)-C(sp2) (alkene) Sonogashira Sonogashira CouplingType->Sonogashira C(sp2)-C(sp) SuzukiCat Consider: - Pd(PPh3)4 (versatile) - Pd(dppf)Cl2 (robust) - Pd(OAc)2/Ligand (tunable) Suzuki->SuzukiCat HeckCat Consider: - Pd(OAc)2 (common) - Pd2(dba)3/Ligand (for challenging substrates) Heck->HeckCat SonogashiraCat Consider: - PdCl2(PPh3)2/CuI (standard) - Pd(PPh3)4/CuI (effective) Sonogashira->SonogashiraCat

A Comparative Guide to the Structural Validation of Novel Compounds Synthesized from 5-Bromo-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel organic compounds is a cornerstone of drug discovery and materials science. 5-Bromo-2-iodobenzaldehyde is a versatile precursor, utilized in the synthesis of complex molecules with potential therapeutic applications, including anticancer agents and materials for organic light-emitting diodes.[1][2] Given its two distinct halogen atoms, it serves as an excellent scaffold for sequential, site-selective reactions such as palladium-catalyzed cross-couplings (e.g., Sonogashira, Suzuki).[3] The rigorous and unambiguous determination of the structure of these newly synthesized compounds is a critical step to ensure the validity of subsequent biological or material science studies.[4]

This guide provides a comparative overview of the essential analytical techniques for the structural elucidation of novel compounds derived from this compound. It includes detailed experimental protocols, comparative data tables, and workflow visualizations to assist researchers in this crucial validation process.

Comparative Overview of Key Analytical Techniques for Structural Elucidation

The validation of a novel compound's structure is rarely accomplished with a single technique. Instead, a combination of spectroscopic and analytical methods is employed to build a comprehensive and accurate picture of the molecule's identity, connectivity, and stereochemistry.[4][5] The most common and powerful techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Infrared (IR) Spectroscopy.[6][7]

Table 1: Comparison of Primary Structural Validation Techniques

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed atom connectivity, chemical environment of nuclei (¹H, ¹³C), and 3D structure through space correlations (NOESY).[8][9]Provides the most comprehensive structural information in solution. Non-destructive.Requires soluble material in sufficient quantity. Complex spectra can be difficult to interpret.
Mass Spectrometry Precise molecular weight, molecular formula (High-Resolution MS), and structural information from fragmentation patterns.[6]Extremely sensitive (requires very little sample). Can be coupled with chromatography (GC-MS, LC-MS) for mixture analysis.Does not provide detailed connectivity or stereochemical information. Isomeric compounds can be indistinguishable.
X-ray Crystallography Unambiguous, definitive 3D atomic arrangement in the solid state, including absolute configuration and bond lengths/angles.[10][11][12]Provides the absolute structure of a molecule.[13] The "gold standard" for structural proof.Requires a suitable single crystal, which can be difficult to grow. The determined structure is for the solid state, which may differ from the solution conformation.
IR Spectroscopy Presence or absence of specific functional groups (e.g., C=O, O-H, N-H).[5][14]Fast, simple, and requires minimal sample. Good for monitoring reaction progress (e.g., disappearance of a starting material's functional group).Provides limited information about the overall molecular skeleton. Spectra can be complex in the "fingerprint" region.

Experimental Protocols

Detailed and reproducible protocols are essential for both the synthesis and the analysis of novel compounds.

Protocol 1: Synthesis of a Hypothetical Novel Compound via Sonogashira Coupling

This protocol describes a typical palladium-catalyzed Sonogashira cross-coupling reaction, which selectively functionalizes the more reactive C-I bond of this compound.[3]

Reaction:

  • Materials : this compound, terminal alkyne (e.g., Phenylacetylene), Pd(PPh₃)₂Cl₂, Copper(I) iodide (CuI), Triethylamine (TEA), Tetrahydrofuran (THF, anhydrous).

  • Procedure :

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

    • Add anhydrous THF and triethylamine (3.0 eq).

    • Add the terminal alkyne (1.1 eq) dropwise while stirring.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by Thin-Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the novel 5-bromo-2-(phenylethynyl)benzaldehyde.

Protocol 2: Structural Analysis by NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition :

    • Acquire a standard proton spectrum using a 400 MHz or higher spectrometer.

    • Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • Integrate all peaks and assign chemical shifts relative to the residual solvent peak or tetramethylsilane (TMS).

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled carbon spectrum.

    • Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.

Protocol 3: Structural Analysis by High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation : Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable volatile solvent (e.g., acetonitrile, methanol).

  • Acquisition (ESI-TOF) :

    • Use an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) mass analyzer.

    • Infuse the sample solution directly or via LC injection into the ESI source.

    • Acquire the spectrum in positive or negative ion mode.

    • The instrument will provide an exact mass measurement, which can be used to determine the elemental composition.

Protocol 4: Structure Determination by Single-Crystal X-ray Diffraction
  • Crystal Growth : Grow single crystals of the compound suitable for diffraction (typically >20 µm in all dimensions).[12] This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection : Mount a suitable crystal on a diffractometer.[12] Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement : Process the diffraction data to determine the unit cell and space group.[13] Solve the structure using direct methods or Patterson methods to locate the atoms. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.[13]

Data Presentation and Interpretation

Summarizing analytical data in a structured format is crucial for clear communication and comparison.

Table 2: Hypothetical Analytical Data for 5-bromo-2-(phenylethynyl)benzaldehyde

AnalysisResultInterpretation
Molecular Formula C₁₅H₉BrOConfirmed by HRMS.
HRMS (ESI-TOF) m/z: [M+H]⁺ calcd for C₁₅H₁₀BrO: 296.9964; found: 296.9961Provides the exact mass and confirms the elemental composition.
¹H NMR (400 MHz, CDCl₃) δ 10.5 (s, 1H), 8.1-7.4 (m, 8H)Confirms the presence of the aldehyde proton (s, singlet) and aromatic protons (m, multiplet). The integration values (1H, 8H) match the expected number of protons.[8]
¹³C NMR (100 MHz, CDCl₃) δ 191.5, 138.2, 135.5, 133.1, 132.0, 130.4, 129.5, 128.8, 125.3, 122.7, 95.4, 88.2Shows the expected number of carbon signals, including the aldehyde carbonyl (δ ~191), alkyne carbons (δ ~88-96), and aromatic carbons.
IR (ATR, cm⁻¹) 2950 (C-H, aromatic), 2210 (C≡C, alkyne), 1695 (C=O, aldehyde)Confirms the presence of key functional groups: aromatic C-H, the newly formed alkyne bond, and the aldehyde carbonyl.[14]

Comparison with an Alternative Synthetic Precursor

Choosing the right starting material is critical. While this compound offers selective reactivity, other precursors may be suitable depending on the synthetic goal.

Table 3: Comparison of this compound vs. 5-Bromo-2-fluorobenzaldehyde

FeatureThis compound5-Bromo-2-fluorobenzaldehydeRationale for Choice
Reactivity in Cross-Coupling The C-I bond is significantly more reactive than the C-Br bond, allowing for selective Sonogashira or Suzuki coupling at the 2-position.The C-F bond is generally unreactive in standard Pd-catalyzed cross-coupling, while the C-Br bond can be functionalized.Choose for sequential, site-selective cross-coupling reactions.
Reactivity in Nucleophilic Aromatic Substitution (SₙAr) Not typically used for SₙAr.The C-F bond is highly activated towards SₙAr, especially with an ortho-directing group like the aldehyde.Choose for introducing nucleophiles at the 2-position via SₙAr.
Cost & Availability Generally more expensive due to the presence of iodine.Typically less expensive and more readily available.Cost and availability can be deciding factors for large-scale synthesis.
Potential Applications Precursor for poly-functionalized aromatics, heterocyclic compounds like indoles.[3]Precursor for compounds where a fluorine atom is desired in the final structure for its unique electronic properties in medicinal chemistry.The desired final structure and synthetic strategy dictate the best starting material.

Visualizing the Workflow and Logic

Diagrams are powerful tools for illustrating complex processes and relationships.

G cluster_0 Synthesis & Purification cluster_1 Structural Validation A This compound + Reagents B Chemical Reaction (e.g., Sonogashira Coupling) A->B C Crude Product B->C D Purification (Column Chromatography) C->D E Pure Novel Compound D->E F Spectroscopic Analysis (NMR, MS, IR) E->F G Single Crystal Growth E->G I Structure Confirmation F->I H X-ray Crystallography G->H H->I

Caption: A typical experimental workflow from synthesis to structural validation.

G cluster_0 Spectroscopic & Analytical Data A Proposed Structure B Molecular Formula (from HRMS) A->B C Functional Groups (from IR) A->C D Atom Connectivity (from NMR) A->D E 3D Atomic Arrangement (from X-ray Crystallography) A->E F Confirmed Structure B->F C->F D->F E->F

Caption: Logical flow of how complementary data leads to structure confirmation.

G GF Growth Factor (e.g., VEGF) VEGFR2 VEGFR-2 Receptor GF->VEGFR2 P1 Receptor Dimerization & Autophosphorylation VEGFR2->P1 P2 Downstream Signaling (PI3K/Akt, MAPK) P1->P2 P3 Cell Proliferation, Angiogenesis P2->P3 NC Novel Compound NC->VEGFR2

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by a novel compound.

References

Comparative Purity Analysis of Commercially Available 5-Bromo-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that can significantly impact the outcome of a chemical synthesis, influencing reaction yields, impurity profiles, and the overall success of a research campaign. 5-Bromo-2-iodobenzaldehyde is a versatile building block in organic synthesis, frequently employed in the construction of complex molecular architectures through cross-coupling reactions and other transformations. This guide provides a comparative analysis of the purity of commercially available this compound, offering insights into common impurities, analytical methodologies for purity determination, and a comparison with potential alternative reagents.

Comparison of Purity from Commercial Suppliers

The purity of this compound from commercial suppliers typically ranges from 95% to over 98%. While most vendors provide a certificate of analysis (CoA) with the specified purity, the analytical method used and the spectrum of potential impurities can vary. The choice of supplier may depend on the stringency of the application, with higher purity grades being essential for applications in medicinal chemistry and materials science where trace impurities can have significant effects.

Below is a summary of typical purity levels available from various chemical suppliers. It is important to note that batch-to-batch variability can occur, and it is always recommended to perform in-house purity analysis.

Supplier Category Typical Purity Range (%) Common Analytical Method Cited Potential for Undisclosed Impurities
Premium Research Chemicals ≥ 98%HPLC, NMRLow
Standard Chemical Suppliers ≥ 96-97%[1][2]HPLC, GCModerate
Bulk/Custom Synthesis ≥ 95%[3]May varyHigher

Potential Impurities in this compound

Understanding the potential impurities is crucial for developing appropriate analytical methods and for troubleshooting synthetic challenges. The impurities in commercially available this compound often arise from the synthetic route used for its preparation. A common synthesis involves the oxidation of (5-bromo-2-iodophenyl)methanol.

Potential impurities may include:

  • Starting Material: Unreacted (5-bromo-2-iodophenyl)methanol.

  • Over-oxidation Product: 5-bromo-2-iodobenzoic acid.

  • Isomeric Impurities: Other isomers of bromo-iodobenzaldehyde which may arise from non-selective halogenation steps in the synthesis of the precursor.

  • Residual Solvents: Solvents used in the synthesis and purification, such as dichloromethane, ethyl acetate, or hexanes.

  • Related Halogenated Benzaldehydes: Impurities such as 5-bromobenzaldehyde or 2-iodobenzaldehyde, resulting from incomplete halogenation reactions in the synthesis of precursors.

Experimental Protocols for Purity Analysis

A comprehensive purity analysis of this compound should employ a combination of chromatographic and spectroscopic techniques to identify and quantify both organic and inorganic impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and commonly used methods for this purpose.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a robust technique for quantifying the main component and non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 60% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Dilute the stock solution to a final concentration of 0.1 mg/mL with acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to 0.1 mg/mL dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity integrate->quantify

HPLC Purity Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and related halogenated compounds.

Instrumentation:

  • GC system coupled to a Mass Spectrometer (MS)

  • Capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)

GC Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 10 minutes

  • Injection Mode: Split (20:1)

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 m/z

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

  • Filter the solution through a 0.45 µm syringe filter if necessary.

Comparison with Alternatives

In many synthetic applications, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the choice of the halogen on the aromatic ring can significantly influence reactivity. While this compound offers two distinct handles for sequential couplings, a researcher might consider alternatives if only one reactive site is needed or if different reactivity is desired.

Reactivity in Suzuki-Miyaura Coupling: The general reactivity trend for aryl halides in Suzuki coupling is I > Br > Cl. This is due to the bond dissociation energies of the carbon-halogen bond. The weaker C-I bond undergoes oxidative addition to the palladium catalyst more readily than the C-Br bond.

Alternative Reagents:

  • 2-Iodo-5-bromobenzaldehyde: This is the same molecule, but the name emphasizes the intended order of reaction, with the iodide being more reactive in many cross-coupling reactions.

  • 5-Bromo-2-chlorobenzaldehyde: An alternative where the iodo group is replaced by a chloro group. The C-Cl bond is significantly less reactive than the C-I bond, offering a different selectivity profile for sequential couplings.

  • 2,5-Dibromobenzaldehyde: This symmetric dihalide can be used when similar reactivity at both positions is desired.

  • 5-Bromo-2-(trifluoromethanesulfonyloxy)benzaldehyde: The triflate group is also an excellent leaving group in cross-coupling reactions, with reactivity often comparable to or greater than iodide.

Alternatives_Comparison cluster_target Target Application: Sequential Suzuki Coupling cluster_reagents Starting Reagents cluster_reactivity Reactivity Profile Target Desired Product Reagent1 This compound Profile1 I >> Br (High Selectivity) Reagent1->Profile1 Reagent2 5-Bromo-2-chlorobenzaldehyde Profile2 Br > Cl (Moderate Selectivity) Reagent2->Profile2 Reagent3 2,5-Dibromobenzaldehyde Profile3 Br ≈ Br (Low Selectivity) Reagent3->Profile3 Profile1->Target Favored Profile2->Target Viable Profile3->Target Challenging for sequential coupling

Logical Comparison of Alternative Reagents

Conclusion

The purity of this compound is a critical parameter for its successful application in research and development. A thorough analysis using complementary techniques like HPLC and GC-MS is essential to ensure the quality of the starting material. When selecting a commercial source, researchers should consider the required purity level for their specific application and be aware of potential impurities that may be present. For synthetic planning, understanding the relative reactivity of the C-I and C-Br bonds and considering alternative dihalogenated benzaldehydes can provide greater flexibility and control over the desired chemical transformations.

References

A Comparative Guide to Sonogashira Coupling Protocols for 5-Bromo-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of Sonogashira coupling methodologies for the selective functionalization of 5-Bromo-2-iodobenzaldehyde, a key building block in the synthesis of complex organic molecules.

The Sonogashira cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This guide provides a comparative overview of different Sonogashira protocols for the selective alkynylation of this compound, focusing on the efficiency and reaction conditions of both traditional copper-catalyzed and modern copper-free systems. The inherent reactivity difference between the carbon-iodine and carbon-bromine bonds allows for selective coupling at the more reactive iodide position.[2]

Comparison of Sonogashira Coupling Protocols

The efficiency of the Sonogashira coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. Below is a summary of representative protocols for the selective Sonogashira coupling at the C-I bond of halogenated aromatic compounds, which can be adapted for this compound.

Protocol TypePalladium Catalyst (mol%)Ligand (mol%)Copper Co-catalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)
Copper-Catalyzed PdCl₂(PPh₃)₂ (2.0)(PPh₃)CuI (2.1)Triethylamine (1.5)THFRoom Temp1.5~97
Pd(PPh₃)₄ (1.5)(PPh₃)CuI (3)DiisopropylamineTolueneRoom Temp8~96[3]
Pd(OAc)₂ (2)PPh₃ (4)CuI (2)PiperidineDMF504~92[3]
Copper-Free Pd(OAc)₂ (3)DABCO (6)NoneVariousVariousRoom Temp18Moderate to Excellent[4]
PdCl₂(PPh₃)₂ (3)(PPh₃)NoneTBAF (3)Solvent-freeNot specifiedNot specifiedModerate to Excellent[4]
Pd-precatalyst (2.5)DTBNpPNoneTMP (2)DMSORoom Temp2~92[4]

Note: Yields are highly substrate and alkyne dependent. The data presented is based on analogous reactions and provides a general benchmark. For this compound, selective coupling at the iodine is expected.

Experimental Protocols

Standard Copper-Catalyzed Sonogashira Protocol

This protocol is a widely used and generally reliable method for Sonogashira couplings.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv.), and copper(I) iodide (0.021 equiv.).

  • Add anhydrous THF, followed by triethylamine (1.5 equiv.).

  • To the stirred mixture, add the terminal alkyne (1.1 equiv.) dropwise.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Copper-Free Sonogashira Protocol

This protocol avoids the use of a copper co-catalyst, which can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling).[5]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium acetate (Pd(OAc)₂)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Anhydrous solvent (e.g., DMSO)

Procedure: (Adapted from a general copper-free protocol)

  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in the chosen anhydrous solvent.

  • Add palladium acetate (0.03 equiv.) and DABCO (0.06 equiv.).

  • Stir the reaction mixture at room temperature, monitoring its progress by TLC or GC.

  • Once the reaction is complete, dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizing the Workflow and Reaction Mechanism

To better understand the process, the following diagrams illustrate a generalized experimental workflow and the catalytic cycles of the Sonogashira reaction.

G cluster_workflow Experimental Workflow A 1. Add this compound, Pd catalyst, and CuI (if applicable) to a dry flask. B 2. Purge with inert gas (e.g., Argon or Nitrogen). A->B C 3. Add anhydrous solvent and base. B->C D 4. Add terminal alkyne dropwise. C->D E 5. Stir at specified temperature and monitor reaction. D->E F 6. Work-up: - Quench reaction - Extract with organic solvent - Wash and dry. E->F G 7. Purify by column chromatography. F->G H Final Product G->H

Caption: A generalized workflow for the Sonogashira coupling reaction.

G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd2_halide R-Pd(II)(X)L₂ pd0->pd2_halide Oxidative Addition (R-X) pd2_alkyne R-Pd(II)(C≡CR')L₂ pd2_halide->pd2_alkyne Transmetalation (CuC≡CR') pd2_alkyne->pd0 Reductive Elimination (R-C≡CR') cu1 Cu(I)X cu_acetylide Cu(I)C≡CR' cu1->cu_acetylide Alkyne Activation (H-C≡CR', Base) cu_acetylide->cu1 To Pd Cycle

Caption: The interconnected catalytic cycles in a copper-catalyzed Sonogashira reaction.

References

Navigating the Nuances of Isomeric Purity: A Comparative Guide to 5-Bromo-2-iodobenzaldehyde in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isomeric purity of reagents is a critical parameter that can significantly influence the outcome of a chemical reaction, affecting yield, selectivity, and the impurity profile of the final product. This guide provides a comprehensive comparison of 5-Bromo-2-iodobenzaldehyde, detailing the potential isomeric impurities, their impact on common cross-coupling reactions, and analytical methods for purity assessment.

This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures through reactions like Suzuki-Miyaura and Sonogashira couplings. However, its synthesis can potentially lead to the formation of regioisomers, which can complicate subsequent reactions and purification steps. Understanding and controlling the isomeric purity of this reagent is therefore paramount for reproducible and efficient synthesis.

The Genesis of Isomeric Impurities

The substitution pattern of this compound makes it susceptible to the formation of several isomeric impurities during its synthesis. The specific isomers and their ratios depend on the chosen synthetic route. Common starting materials for dihalobenzaldehydes can lead to mixtures if the directing effects of the substituents are not precisely controlled.

Potential Isomeric Impurities:

Based on common synthetic pathways for dihalobenzaldehydes, the following are potential isomeric impurities that could co-exist with this compound:

  • 4-Bromo-2-iodobenzaldehyde: This isomer can arise if the initial halogenation steps lack complete regioselectivity.

  • 2-Bromo-5-iodobenzaldehyde: A positional isomer where the halogen atoms are swapped.

  • 3-Bromo-2-iodobenzaldehyde & 5-Bromo-3-iodobenzaldehyde: While potentially less common, these isomers could be formed depending on the synthetic strategy.

The presence of these isomers can lead to a mixture of products in subsequent reactions, which are often difficult to separate due to their structural similarity.

Impact on Cross-Coupling Reactions: A Comparative Overview

The presence of isomeric impurities in this compound can have a profound impact on the outcome of palladium-catalyzed cross-coupling reactions. The reactivity of the carbon-halogen bond is a key factor in these reactions, with the C-I bond being significantly more reactive than the C-Br bond.

Suzuki-Miyaura Coupling

In a Suzuki-Miyaura coupling, the desired reaction involves the selective coupling at the more reactive C-I bond of this compound. However, the presence of isomeric impurities can lead to the formation of undesired biaryl products.

dot

cluster_0 Desired Reaction Pathway cluster_1 Undesired Reaction Pathways with Impurities This compound This compound Desired_Product Desired_Product This compound->Desired_Product Suzuki Coupling (at C-I bond) Isomeric_Impurity_1 4-Bromo-2-iodobenzaldehyde Undesired_Product_1 Undesired_Product_1 Isomeric_Impurity_1->Undesired_Product_1 Suzuki Coupling Isomeric_Impurity_2 2-Bromo-5-iodobenzaldehyde Undesired_Product_2 Undesired_Product_2 Isomeric_Impurity_2->Undesired_Product_2 Suzuki Coupling Sample Sample HPLC High-Performance Liquid Chromatography (HPLC) Sample->HPLC GC-MS Gas Chromatography-Mass Spectrometry (GC-MS) Sample->GC-MS NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Sample->NMR Separation Separation HPLC->Separation Quantification Quantification HPLC->Quantification GC-MS->Separation GC-MS->Quantification Structure_Elucidation Structure_Elucidation GC-MS->Structure_Elucidation NMR->Structure_Elucidation

A Mechanistic and Performance Guide to Sequential Cross-Coupling with 5-Bromo-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the strategic construction of complex molecular architectures with precision and efficiency is paramount. Dihaloarenes, such as 5-Bromo-2-iodobenzaldehyde, offer a versatile platform for sequential and site-selective functionalization through palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the mechanistic aspects and performance of this compound in sequential cross-coupling reactions, alongside alternative substrates, supported by experimental data.

The principle underlying the sequential cross-coupling of this compound lies in the differential reactivity of the carbon-halogen bonds. The Carbon-Iodine (C-I) bond is weaker and therefore more susceptible to oxidative addition by a Palladium(0) catalyst than the more robust Carbon-Bromine (C-Br) bond. This reactivity difference (I > Br > Cl) allows for a stepwise functionalization, where the iodo-position can be selectively coupled under milder conditions, leaving the bromo-position available for a subsequent, often more forcing, cross-coupling reaction.

Comparative Performance in Sequential Cross-Coupling

The following tables summarize quantitative data for the sequential cross-coupling of this compound and a common alternative, 1-Bromo-4-iodobenzene. This data, compiled from various studies, highlights typical yields and reaction conditions for Sonogashira and Suzuki-Miyaura coupling sequences.

Table 1: Sequential Sonogashira-Suzuki Coupling of this compound

StepCoupling PartnerCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)
1. SonogashiraPhenylacetylenePd(PPh₃)₄, CuIEt₃N / THFRT2~95
2. Suzuki4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃ / Toluene/H₂O9012~88

Table 2: Sequential Sonogashira-Suzuki Coupling of 1-Bromo-4-iodobenzene (Alternative Substrate)

StepCoupling PartnerCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)
1. SonogashiraPhenylacetylenePd(PPh₃)₄, CuITEA / THFRT2>90[1]
2. SuzukiArylboronic acidPd(PPh₃)₄K₂CO₃ / Toluene/EtOH/H₂O80-10012Good to Excellent[1]

Mechanistic Pathways and Experimental Workflows

The sequential cross-coupling of this compound proceeds through two distinct palladium-catalyzed cycles. The first cycle selectively activates the C-I bond for the initial coupling (e.g., Sonogashira), followed by a second cycle that activates the C-Br bond for the subsequent coupling (e.g., Suzuki).

Sequential_Cross_Coupling cluster_step1 Step 1: Sonogashira Coupling (at C-I) cluster_step2 Step 2: Suzuki Coupling (at C-Br) A This compound C Oxidative Addition (at C-I) A->C B Pd(0)L2 B->C D Ar-Pd(II)-I Complex C->D F Transmetalation D->F E Alkyne + CuI E->F G Ar-Pd(II)-Alkyne Complex F->G H Reductive Elimination G->H H->B Regenerated Catalyst I Mono-alkynylated Product H->I J Mono-alkynylated Product L Oxidative Addition (at C-Br) J->L K Pd(0)L2 K->L M Ar-Pd(II)-Br Complex L->M O Transmetalation M->O N Boronic Acid + Base N->O P Diaryl-Pd(II) Complex O->P Q Reductive Elimination P->Q Q->K Regenerated Catalyst R Disubstituted Product Q->R

Sequential Sonogashira and Suzuki coupling pathway.

The general workflow for performing a sequential cross-coupling reaction with this compound involves a two-step, often one-pot, procedure.

Experimental_Workflow A Reaction Setup: - this compound - Pd Catalyst (e.g., Pd(PPh3)4) - CuI (for Sonogashira) - Solvent (e.g., THF) - Inert Atmosphere B Step 1: Sonogashira Coupling - Add Alkyne and Amine Base (e.g., TEA) - Stir at Room Temperature - Monitor by TLC/LC-MS A->B C Intermediate Product: Mono-alkynylated Benzaldehyde B->C D Step 2: Suzuki Coupling - Add Boronic Acid - Add Second Pd Catalyst (optional) - Add Base (e.g., K2CO3) and co-solvent (e.g., H2O) - Heat reaction mixture C->D E Final Product: Unsymmetrically Disubstituted Benzaldehyde D->E F Workup and Purification - Quench reaction - Extraction - Column Chromatography E->F

General workflow for a one-pot sequential cross-coupling.

Detailed Experimental Protocols

The following are generalized protocols for the sequential Sonogashira and Suzuki coupling of this compound. These should be optimized for specific substrates and desired outcomes.

Protocol 1: Sequential Sonogashira-Suzuki Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (2-5 mol%)

  • CuI (4-10 mol%)

  • PdCl₂(dppf) (2-3 mol%) for the second step (optional, but recommended)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous THF

  • Toluene

  • Degassed Water

Procedure:

Step 1: Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₄, and CuI.

  • Add anhydrous THF, followed by the amine base (TEA or DIPEA).

  • Add the terminal alkyne dropwise while stirring.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

Step 2: Suzuki Coupling (One-Pot)

  • To the reaction mixture from Step 1, add the arylboronic acid, PdCl₂(dppf) (if used), and a solution of K₂CO₃ in degassed water.

  • Add toluene as a co-solvent.

  • Heat the reaction mixture to 80-100 °C and stir until the mono-alkynylated intermediate is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparison with Alternative Substrates

While this compound is an excellent substrate for sequential cross-coupling, other dihaloarenes can also be employed. The choice of substrate often depends on the desired substitution pattern and the commercial availability of the starting materials.

Table 3: Comparison of Dihaloarene Substrates for Sequential Cross-Coupling

SubstrateAdvantagesDisadvantagesTypical Applications
This compound High selectivity due to significant reactivity difference between C-I and C-Br. The aldehyde group can be a useful handle for further transformations.The aldehyde group may not be stable under all cross-coupling conditions.Synthesis of complex substituted benzaldehydes, which are precursors to various pharmaceuticals and materials.
1-Bromo-4-iodobenzene Commercially available and well-studied. Provides a simple aromatic core for building biaryl and polyaryl compounds.Lacks the additional functional handle of the benzaldehyde.Synthesis of unsymmetrical biaryls, liquid crystals, and organic electronics.[1]
2,5-Dibromopyridine Allows for the synthesis of unsymmetrically substituted pyridines, which are important pharmacophores.The two C-Br bonds have more similar reactivity, making selective mono-functionalization more challenging and often requiring careful catalyst control.Synthesis of ligands, agrochemicals, and pharmaceuticals containing a pyridine core.
1,3-Dibromobenzene Useful for accessing meta-substituted aromatic compounds.Similar reactivity of the two C-Br bonds necessitates careful control of reaction conditions to achieve mono-substitution.Synthesis of meta-substituted biaryls and other complex aromatic structures.

References

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